Cetilistat impurity 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H41NO4 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
2-(hexadecoxycarbonylamino)-5-methylbenzoic acid |
InChI |
InChI=1S/C25H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-30-25(29)26-23-18-17-21(2)20-22(23)24(27)28/h17-18,20H,3-16,19H2,1-2H3,(H,26,29)(H,27,28) |
InChIキー |
BUSUZMBEFVOKEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Chemical Identity of Cetilistat Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the chemical structure and related data of Cetilistat (B1668417) impurity 1, a critical piece of information for researchers and professionals in drug development and quality control. The identification and characterization of impurities are paramount in ensuring the safety and efficacy of pharmaceutical products. This document provides a comprehensive overview of the available data on Cetilistat impurity 1, including its chemical properties, likely synthetic origin, and relevant analytical insights.
Chemical Structure and Identification
Based on information from chemical suppliers and an analysis of the synthetic pathway of Cetilistat, this compound is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid . This compound is a key intermediate in the synthesis of Cetilistat. Its presence in the final drug substance is likely due to incomplete cyclization during the manufacturing process.
The chemical structure is as follows:
Key Structural Features:
-
A benzoic acid moiety with a methyl group at the 5-position.
-
An amino group at the 2-position, which is acylated with a hexadecyloxycarbonyl group.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | [1][2] |
| CAS Number | 890655-08-0 | [1][2] |
| Molecular Formula | C₂₅H₄₁NO₄ | [1][2] |
| Molecular Weight | 419.6 g/mol | [1] |
| Parent Drug | Cetilistat | [2] |
Experimental Protocols: Synthesis of Cetilistat and Formation of Impurity 1
The synthesis of Cetilistat typically involves a two-step process where the formation of this compound is the first key transformation. Understanding this process is crucial for controlling the impurity levels in the final active pharmaceutical ingredient (API).
Step 1: Acylation to form 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound)
The initial step involves the acylation of 2-amino-5-methylbenzoic acid with cetyl chloroformate. This reaction forms the intermediate, which is identified as this compound.
-
Starting Materials:
-
2-amino-5-methylbenzoic acid
-
Cetyl chloroformate
-
A suitable base (e.g., pyridine)[3]
-
An appropriate solvent
-
-
Procedure (Generalized):
-
2-amino-5-methylbenzoic acid is dissolved in a suitable solvent.
-
A base, such as pyridine, is added to the solution.
-
Cetyl chloroformate is added, typically in a controlled manner, to initiate the acylation reaction.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The resulting product, 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound), can be isolated and purified, or used directly in the next step.
-
Step 2: Intramolecular Dehydration and Cyclization to form Cetilistat
The intermediate, this compound, undergoes an intramolecular dehydration and cyclization reaction to form the final product, Cetilistat.
-
Starting Material:
-
2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (this compound)
-
-
Reagents:
-
A dehydrating/cyclizing agent (e.g., phosphorus oxychloride - POCl₃)
-
-
Procedure (Generalized):
-
This compound is treated with a dehydrating agent like POCl₃.
-
This promotes the removal of a water molecule and the subsequent formation of the benzoxazinone (B8607429) ring structure of Cetilistat.
-
The final product, Cetilistat, is then purified to remove any unreacted starting materials, including this compound.
-
Visualizations
The following diagrams illustrate the synthesis pathway of Cetilistat and the logical relationship for impurity identification.
References
Unraveling the Synthesis of Cetilistat Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat (B1668417) is an inhibitor of pancreatic lipase (B570770) developed for the treatment of obesity. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This technical guide provides an in-depth analysis of the synthesis pathway of a key impurity, Cetilistat Impurity 1, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid. This document outlines the synthetic route, experimental protocols, and quantitative data related to its formation, offering valuable insights for process optimization and impurity control.
Synthesis Pathway of Cetilistat and the Formation of Impurity 1
The most common synthetic route to Cetilistat (2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) starts from 2-amino-5-methylbenzoic acid. The formation of this compound, which is also a key intermediate in this process, occurs during the initial acylation step.
The overall synthesis can be summarized in two main steps:
-
Acylation of 2-amino-5-methylbenzoic acid: 2-amino-5-methylbenzoic acid is reacted with hexadecyl chloroformate in the presence of a base to yield 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (this compound).
-
Cyclization: The intermediate, this compound, is then cyclized to form the final product, Cetilistat.
The formation of Impurity 1 is an intended and crucial step in the synthesis of Cetilistat. However, its presence in the final API is considered an impurity, necessitating careful control and purification steps. The efficiency of the subsequent cyclization step and the purification process determines the level of this impurity in the final Cetilistat product.
Figure 1: Synthetic pathway of Cetilistat highlighting the formation of Impurity 1.
Quantitative Data Summary
The yield and purity of the intermediate, this compound (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid), are crucial for the overall efficiency of the Cetilistat synthesis. The following table summarizes quantitative data from various patented methods.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Starting Material | 2-amino-5-methylbenzoic acid | 2-amino-5-methyl-toluate hydrosulfate | 2-amino-5-tolyl acid |
| Acylating Agent | Hexadecyl chloroformate | n-Hexadecyl chloroformate | Chloroformic acid cetyl alcohol ester |
| Solvent | Pyridine (B92270), Toluene (B28343) | Dichloromethane | Organic solvent (e.g., Dichloromethane) |
| Base | Pyridine | Pyridine | Pyridine |
| Reaction Temperature | 20-30 °C | Ice bath | Not specified |
| Yield of Impurity 1 | Not explicitly stated for the intermediate | 91% | >98% (purity of subsequent product) |
| Purity of Final Product | High purity | >99.5% | >99.5% |
| Key Process Feature | Two-step synthesis with purification of the intermediate | Esterification prior to acylation | Specific feeding sequence to improve purity |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, adapted from published patent literature.
Protocol 1: Synthesis of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[1]
-
Materials:
-
2-amino-5-methylbenzoic acid (20.2 g)
-
Pyridine (180 ml)
-
Hexadecyl chloroformate (47 g)
-
Toluene (220 ml for dissolution of hexadecyl chloroformate, 600 ml for workup)
-
Ethyl acetate (B1210297) (200 ml)
-
10% Citric acid aqueous solution (200 ml)
-
Water (2 x 200 ml)
-
Anhydrous sodium sulfate (B86663) (30 g)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 20.2 g of 2-amino-5-methylbenzoic acid in 180 ml of pyridine in a 1 L three-necked flask with stirring.
-
Prepare a solution of 47 g of hexadecyl chloroformate in 220 ml of toluene.
-
Add the hexadecyl chloroformate solution dropwise to the reaction mixture at a temperature of 20-30 °C.
-
Continue the reaction at 20-30 °C until the starting material, 2-amino-5-methylbenzoic acid, is consumed (monitor by a suitable method like TLC).
-
After the reaction is complete, add 600 ml of toluene and 200 ml of ethyl acetate to the reaction mixture.
-
Wash the organic phase once with 200 ml of 10% citric acid aqueous solution and twice with 200 ml of water.
-
Dry the organic phase over 30 g of anhydrous sodium sulfate for 2 hours.
-
Filter the mixture and wash the anhydrous sodium sulfate filter cake with 30 ml of toluene twice.
-
Concentrate the filtrate under reduced pressure (T = 60 °C, P = 0.09 MPa) to obtain the crude product.
-
The crude product can be further purified by recrystallization from n-heptane.
-
Protocol 2: Synthesis via Esterification followed by Acylation[2]
This method involves an initial esterification of the starting material before acylation.
-
Materials:
-
2-amino-5-methyl-toluate hydrosulfate (65.8 g, 0.25 mol)
-
Dichloromethane (1200 ml)
-
n-Hexadecyl chloroformate (76.3 g, 0.25 mol) in dichloromethane
-
Pyridine (73.6 g, 0.93 mol)
-
1% Hydrochloric acid
-
Saturated aqueous common salt solution
-
-
Procedure:
-
In a 2 L reaction flask, suspend 65.8 g of 2-amino-5-methyl-toluate hydrosulfate in 1200 ml of dichloromethane.
-
Cool the mixture in an ice bath.
-
While stirring, first add the solution of 76.3 g of n-hexadecyl chloroformate in dichloromethane.
-
Then, add 73.6 g of pyridine.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Wash the reaction mixture successively with 1% hydrochloric acid and saturated aqueous common salt solution.
-
Separate the organic layer and concentrate it to recover most of the dichloromethane.
-
Stir the residue in an ice bath for 2 hours.
-
Collect the solid by suction filtration and dry to obtain 98.6 g (yield 91%) of 2-(n-Hexadecyloxycarbonyl)amino-5-methyl-toluate.
-
The ester group is then hydrolyzed to obtain 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid.
-
Logical Relationships in Synthesis and Impurity Formation
The formation of this compound is a direct consequence of the chosen synthetic strategy. The following diagram illustrates the logical flow and the critical control points in the synthesis.
References
The Origin and Formation of Cetilistat Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetilistat (B1668417), an inhibitor of pancreatic lipase, is a therapeutic agent developed for the management of obesity. As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. This technical guide provides an in-depth analysis of the origin and formation of a key impurity, Cetilistat Impurity 1. This document outlines the chemical identity of this impurity, elucidates its formation pathway from the active pharmaceutical ingredient (API), and provides detailed experimental protocols for its synthesis and the synthesis of Cetilistat itself.
Introduction to Cetilistat and Its Impurities
Cetilistat is a drug designed to treat obesity by inhibiting pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides.[1][2] This inhibition prevents the hydrolysis of triglycerides into absorbable free fatty acids, thereby reducing fat absorption from the diet. The chemical name for Cetilistat is 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the safety, efficacy, and stability of the drug.
Identification and Chemical Structure of this compound
This compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .[3] This impurity is a known process-related impurity and can also arise from the degradation of Cetilistat.
Table 1: Chemical Identification of Cetilistat and this compound
| Compound | IUPAC Name | Molecular Formula | CAS Number |
| Cetilistat | 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one | C25H39NO3 | 282526-98-1 |
| This compound | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | C25H41NO4 | 890655-08-0 |
Origin and Formation Pathway of this compound
The primary origin of this compound is the degradation of the parent drug, Cetilistat, particularly in the presence of nucleophilic solvents such as methanol (B129727).[4] The formation involves the opening of the benzoxazinone (B8607429) ring of the Cetilistat molecule.
Proposed Reaction Mechanism
The formation of this compound from Cetilistat in a methanol-containing system proceeds via the nucleophilic attack of methanol on the carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the ester bond within the ring and subsequent protonation to yield the final carboxylic acid impurity.
Caption: Proposed reaction pathway for the formation of this compound.
Experimental Protocols
Preparation of this compound
The following protocol is based on the method described in patent CN105566164A for the preparation of this compound from Cetilistat.[4]
Objective: To synthesize this compound by the methanolysis of Cetilistat.
Materials:
-
Cetilistat
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of Cetilistat in methanol in a round-bottom flask.
-
Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by a suitable analytical technique such as HPLC.
-
Continue stirring until the conversion of Cetilistat to the impurity is complete.
-
Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue is this compound. Further purification, if necessary, can be performed by techniques such as recrystallization or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Cetilistat
The synthesis of Cetilistat can be achieved through various routes. A common method involves the reaction of 2-amino-5-methylbenzoic acid with hexadecyl chloroformate, followed by cyclization. The following protocol is a generalized procedure based on synthetic routes described in the literature.[5]
Objective: To synthesize Cetilistat.
Materials:
-
2-amino-5-methylbenzoic acid
-
Hexadecyl chloroformate
-
Pyridine or another suitable base
-
A suitable solvent (e.g., dichloromethane)
-
Dehydrating/cyclizing agent (e.g., thionyl chloride, phosphorus pentachloride)
Procedure: Step 1: Acylation
-
Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent in the presence of a base like pyridine.
-
Slowly add hexadecyl chloroformate to the solution while stirring at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed until completion to form the intermediate, 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (which is this compound).
Step 2: Cyclization
-
To the reaction mixture containing the intermediate, add a dehydrating/cyclizing agent.
-
Heat the reaction mixture to effect cyclization to the benzoxazinone ring of Cetilistat.
-
After the reaction is complete, quench the reaction mixture and extract the product.
-
Purify the crude Cetilistat by recrystallization or column chromatography.
Caption: Logical relationship in the two-step synthesis of Cetilistat.
Quantitative Data on Impurity Formation
Publicly available literature does not provide extensive quantitative data on the rate and extent of this compound formation under various conditions. Researchers are encouraged to generate this data internally to establish appropriate control strategies. The following table template is provided for this purpose.
Table 2: Template for Quantifying the Formation of this compound
| Condition | Parameter | Value | Impurity 1 (%) |
| Temperature | Reaction Time (h) | 24 | |
| Temperature (°C) | 25 | ||
| 40 | |||
| 60 | |||
| Solvent System | Methanol (%) | 100 | |
| Methanol/Water | 50/50 | ||
| Methanol/DCM | 50/50 | ||
| pH | pH | 3 | |
| 7 | |||
| 9 |
Conclusion
This compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, primarily originates from the degradation of Cetilistat in the presence of nucleophilic solvents like methanol. Understanding its formation pathway is crucial for developing robust manufacturing processes and stable formulations. The experimental protocols provided in this guide offer a basis for the synthesis and study of this impurity, enabling better control and characterization, which are essential for ensuring the quality and safety of Cetilistat as a therapeutic agent.
References
- 1. Cetilistat - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105566164A - Preparation method of cetilistat impurity - Google Patents [patents.google.com]
- 5. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]
An In-depth Technical Guide to the Identification and Characterization of Cetilistat Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of a known impurity of the anti-obesity drug, Cetilistat. The focus of this document is on "Cetilistat Impurity 1," a substance critical for quality control and regulatory compliance in the pharmaceutical industry. This guide synthesizes available information and provides detailed experimental protocols to aid in its analysis and characterization.
Introduction to Cetilistat and its Impurities
Cetilistat is a potent, orally administered inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides. By inhibiting this enzyme, Cetilistat reduces the absorption of fats, thereby aiding in weight management. As with any pharmaceutical active ingredient, the purity of Cetilistat is of paramount importance. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory agencies require stringent control and characterization of any impurity present at significant levels.
This compound has been identified as a key related substance that requires careful monitoring. A thorough understanding of its structure, formation, and analytical profiles is essential for drug development and quality assurance.
Identification of this compound
Based on available data from chemical suppliers and pharmaceutical reference standards, this compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .
Chemical Structure and Properties
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid |
| Synonyms | This compound |
| CAS Number | 890655-08-0 |
| Molecular Formula | C₂₅H₄₁NO₄ |
| Molecular Weight | 419.6 g/mol |
Potential Formation Pathway
Impurities in a drug substance can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API) and its degradation. Forced degradation studies on Cetilistat have indicated that the drug is susceptible to degradation under certain conditions.
One plausible pathway for the formation of this compound is the hydrolysis of the benzoxazinone (B8607429) ring of Cetilistat under alkaline or thermal stress conditions. This hydrolysis would open the ring to form the corresponding carboxylic acid, which is Impurity 1.
Physicochemical Properties of Cetilistat Impurity 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat is an inhibitor of pancreatic lipase (B570770) developed for the treatment of obesity.[1] As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of Cetilistat impurity 1. Due to the limited availability of public data on this specific impurity, this guide also outlines standard experimental protocols for the determination of key physicochemical parameters and presents a general workflow for impurity characterization.
Identity and Known Physicochemical Properties
This compound is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[2][3] The available data for this impurity are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | [2][3] |
| Molecular Formula | C25H41NO4 | [2][4] |
| Molecular Weight | 419.6 g/mol | [2] |
| CAS Number | 890655-08-0 | [2][4] |
Undetermined Physicochemical Properties
| Property to be Determined | Importance |
| Melting Point | A fundamental physical property used for identification and purity assessment. |
| Boiling Point | Important for understanding thermal stability and for purification processes like distillation, if applicable. |
| Solubility | Crucial for predicting in vivo dissolution and absorption characteristics. Solubility in various solvents is also critical for developing analytical methods and formulations. |
| pKa (Dissociation Constant) | Influences the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and interaction with biological targets. |
Standard Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for determining the melting point, water solubility, and pKa of a pharmaceutical impurity like this compound, based on established international guidelines.
Melting Point Determination (Capillary Method)
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.
Objective: To determine the temperature range over which the crystalline solid impurity melts.
Apparatus:
-
Melting point apparatus with a heating block and a temperature probe.
-
Glass capillary tubes (closed at one end).
-
Sample loading device.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into a glass capillary tube and packed to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting range, followed by a slower rate (e.g., 1-2 °C per minute) for a precise determination.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
Reporting: The melting range is reported as the interval between the onset and completion of melting.
Water Solubility (Flask Method)
This protocol is based on the OECD Guideline 105 for Testing of Chemicals.
Objective: To determine the saturation concentration of this compound in water at a specific temperature.
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge or filtration apparatus.
-
A suitable analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate sample-to-solvent ratio and equilibration time.
-
Equilibration: A precisely weighed amount of this compound, in excess of its expected solubility, is added to a known volume of water in a glass flask. The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) until equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The water solubility is expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).
pKa Determination (Titration Method)
This protocol is based on the principles outlined in the OECD Guideline 112 for Testing of Chemicals.
Objective: To determine the acid dissociation constant (pKa) of this compound.
Apparatus:
-
pH meter with a suitable electrode, calibrated with standard buffers.
-
Temperature-controlled vessel.
-
Burette for the addition of titrant.
-
Stirrer.
Procedure:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if the compound has low aqueous solubility).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the impurity. The pH of the solution is measured after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the titration curve, typically corresponding to the pH at which 50% of the compound is ionized.
-
Reporting: The pKa value is reported along with the temperature at which the measurement was performed.
Visualizations
General Workflow for Pharmaceutical Impurity Characterization
The following diagram illustrates a typical workflow for the identification and physicochemical characterization of an impurity in a drug substance.
Caption: A logical workflow for the characterization of pharmaceutical impurities.
Mechanism of Action of the Parent Drug, Cetilistat
As this compound is structurally related to the active pharmaceutical ingredient, understanding the mechanism of action of Cetilistat provides context for its potential biological activity. Cetilistat is a peripherally acting anti-obesity agent that functions by inhibiting pancreatic lipase.[5][6]
Caption: Mechanism of action of Cetilistat as a pancreatic lipase inhibitor.
Conclusion
While the basic identity of this compound is established, a comprehensive physicochemical profile requires further experimental investigation. The standard protocols outlined in this guide provide a framework for obtaining the necessary data on properties such as melting point, solubility, and pKa. This information is indispensable for the robust control of impurities in Cetilistat, thereby ensuring the quality and safety of the final drug product. Further research is warranted to fully characterize this impurity and to understand its potential impact.
References
- 1. Cetilistat - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 6. Cetilistat : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Potential Pharmacological Activity of Cetilistat Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetilistat is a potent inhibitor of pancreatic lipase (B570770), prescribed for the management of obesity. As with any pharmaceutical agent, the presence of impurities is inevitable and requires thorough characterization to ensure the safety and efficacy of the drug product. This technical guide provides an in-depth analysis of "Cetilistat impurity 1," a known process-related impurity of Cetilistat. This document outlines the structural characteristics of this impurity, posits its potential pharmacological activities based on structure-activity relationships, and provides detailed experimental protocols to investigate these hypotheses. The primary focus is on its potential to inhibit pancreatic lipase, the known mechanism of action of the parent drug, Cetilistat.
Introduction to Cetilistat and its Impurities
Cetilistat is a therapeutic agent designed to treat obesity.[1] Its mechanism of action involves the inhibition of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides in the intestine.[1] By inhibiting this enzyme, Cetilistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss. During the synthesis of Cetilistat, various impurities can be generated. Regulatory guidelines necessitate the identification, quantification, and toxicological assessment of any impurity present above a certain threshold. This compound is one such identified impurity.
Structural Elucidation of this compound
The chemical structure of this compound has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | |
| CAS Number | 890655-08-0 | [3] |
| Molecular Formula | C25H41NO4 | [3] |
| Molecular Weight | 419.60 g/mol | [3] |
| SMILES | O=C(O)C1=CC(C)=CC=C1NC(OCCCCCCCCCCCCCCCC)=O | [2] |
Structural Comparison with Cetilistat
A critical step in predicting the pharmacological activity of an impurity is to compare its structure with that of the active pharmaceutical ingredient (API).
Figure 1: Chemical Structures of Cetilistat and this compound.The key structural difference lies in the core heterocyclic ring. Cetilistat possesses a benzoxazinone (B8607429) ring system. In contrast, this compound features a benzoic acid derivative where the benzoxazinone ring has been hydrolyzed, resulting in a free carboxylic acid and an N-acylamino group. The long hexadecyloxycarbonyl chain, a critical lipophilic tail for interacting with the active site of pancreatic lipase, remains intact in the impurity.
Postulated Pharmacological Activity
Based on the structural comparison, we can hypothesize the potential pharmacological activity of this compound.
Pancreatic Lipase Inhibition
The primary hypothesis is that This compound may retain some level of pancreatic lipase inhibitory activity . The rationale for this is the presence of the long lipophilic hexadecyl chain, which is known to be a key feature for the binding of inhibitors to the active site of pancreatic lipase. However, the absence of the benzoxazinone ring, which in Cetilistat acts as a reactive pharmacophore that covalently modifies the serine residue in the active site of the lipase, suggests that the inhibitory potency of the impurity is likely to be significantly lower than that of Cetilistat. The interaction of the impurity with the enzyme might be non-covalent.
Other Potential Biological Activities
N-acylamino benzoic acids and their derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[4][5] While these are possibilities, the primary focus for a process-related impurity of an anti-obesity drug would be its effect on the intended therapeutic target and any potential off-target effects related to lipid metabolism.
Proposed Experimental Protocols
To investigate the potential pharmacological activity of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Pancreatic Lipase Inhibition Assay
This assay will determine the direct inhibitory effect of this compound on pancreatic lipase activity.
Principle: The assay measures the rate of hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (p-NPB) or glyceryl trioleate, by porcine pancreatic lipase. The release of the product, p-nitrophenol (for p-NPB) or free fatty acids (for glyceryl trioleate), is monitored spectrophotometrically. A decrease in the rate of product formation in the presence of the test compound indicates enzyme inhibition.[6][7][8]
Detailed Methodology:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0).[6]
-
Porcine pancreatic lipase solution (1 mg/mL in cold Tris-HCl buffer).[6]
-
Substrate solution: p-nitrophenyl butyrate (p-NPB) at 10 mM in a suitable solvent like dimethylformamide.[8]
-
Test Compound (this compound) and Positive Control (Cetilistat) stock solutions in DMSO. Serial dilutions are then made in Tris-HCl buffer.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the pancreatic lipase solution to each well.[6]
-
Add 10 µL of the test compound or control solution at various concentrations.[6]
-
For the control (no inhibitor) wells, add 10 µL of Tris-HCl buffer with the same percentage of DMSO.[6]
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPB substrate solution to all wells.[6]
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme's activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Table 2: Data Presentation for Pancreatic Lipase Inhibition Assay
| Compound | IC50 (µM) | Maximum Inhibition (%) |
| Cetilistat (Positive Control) | Expected in nM range | >95% |
| This compound | To be determined | To be determined |
Figure 2: Workflow for In Vitro Pancreatic Lipase Inhibition Assay.
In Vivo Models for Anti-Obesity Effects
If this compound shows significant in vitro activity, its anti-obesity effects can be evaluated in animal models.
Model: High-Fat Diet-Induced Obese (DIO) Mice or Rats. This model is widely used as it closely mimics human obesity resulting from excessive consumption of high-fat foods.[9]
Detailed Methodology:
-
Animal Model Development:
-
Induce obesity in rodents by feeding them a high-fat diet (e.g., 60% kcal from fat) for several weeks.[9]
-
-
Dosing:
-
Administer this compound orally to the DIO animals daily for a specified period (e.g., 4-8 weeks).
-
Include a vehicle control group and a positive control group (treated with Cetilistat).
-
-
Parameters to be Monitored:
-
Body Weight: Record daily or weekly.
-
Food Intake: Measure daily.
-
Fecal Fat Content: Collect feces and analyze for lipid content to assess fat malabsorption.
-
Plasma Lipid Profile: At the end of the study, collect blood samples and measure triglyceride, total cholesterol, LDL-C, and HDL-C levels.
-
Adipose Tissue Mass: At necropsy, dissect and weigh major fat depots (e.g., epididymal, retroperitoneal).
-
Table 3: Data Presentation for In Vivo Anti-Obesity Study
| Treatment Group | Change in Body Weight (g) | Cumulative Food Intake (g) | Fecal Fat Excretion ( g/day ) | Plasma Triglycerides (mg/dL) |
| Vehicle Control | Data | Data | Data | Data |
| Cetilistat | Data | Data | Data | Data |
| This compound (Dose 1) | Data | Data | Data | Data |
| This compound (Dose 2) | Data | Data | Data | Data |
Figure 3: Workflow for In Vivo Anti-Obesity Study.
Cytotoxicity Assay
It is crucial to assess the potential toxicity of any drug impurity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[10][11]
Detailed Methodology:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 for liver toxicity, Caco-2 for intestinal toxicity) in a 96-well plate and incubate for 24 hours.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[11]
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 (the concentration of the compound that causes 50% cell death).
-
Table 4: Data Presentation for Cytotoxicity Assay
| Cell Line | Treatment Duration | CC50 (µM) |
| HepG2 | 24h | To be determined |
| 48h | To be determined | |
| Caco-2 | 24h | To be determined |
| 48h | To be determined |
Signaling Pathway Considerations
The primary signaling pathway affected by Cetilistat and potentially by its impurity is the digestion and absorption of dietary fats.
Figure 4: Signaling Pathway of Pancreatic Lipase in Fat Digestion and Inhibition.
Conclusion
This compound, structurally related to the parent drug, warrants a thorough investigation of its potential pharmacological activities. The primary hypothesis is a reduced, but potentially present, pancreatic lipase inhibitory activity. The provided experimental protocols offer a comprehensive framework for assessing this activity, as well as the in vivo anti-obesity effects and in vitro cytotoxicity. The results from these studies will be crucial for the overall safety and risk assessment of Cetilistat drug products.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 8. 2.7. Pancreatic Lipase Inhibition Assay [bio-protocol.org]
- 9. biocytogen.com [biocytogen.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
Cetilistat Impurity 1 Reference Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reference standard for Cetilistat (B1668417) impurity 1, a critical component in the development and quality control of the anti-obesity drug Cetilistat. This document outlines its availability, chemical identity, and analytical methodologies for its quantification and characterization.
Introduction
Cetilistat is a potent inhibitor of pancreatic lipase, which reduces the absorption of dietary fats. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Cetilistat impurity 1 is a known related substance that must be monitored and controlled within specified limits. This guide serves as a resource for researchers and quality control analysts working with Cetilistat.
This compound Reference Standard: Availability and Identification
The reference standard for this compound is commercially available from several specialized suppliers. Researchers should procure the standard from a reputable source that provides a comprehensive Certificate of Analysis (CoA).
Table 1: Chemical Identity of this compound
| Parameter | Information |
| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid |
| CAS Number | 890655-08-0[1][2] |
| Molecular Formula | C25H41NO4[1][2] |
| Molecular Weight | 419.60 g/mol |
Table 2: Commercial Availability of this compound Reference Standard
| Supplier | Product Name | Notes |
| MedchemExpress | This compound | Certificate of Analysis with characterization data (e.g., HNMR) is typically available upon request.[1][3] |
| Pharmaffiliates | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | Provides reference standards for Cetilistat and its impurities.[2][4] |
| Fussen Technology | This compound | - |
| Immunomart | This compound | Provides basic product details.[2] |
Note: This is not an exhaustive list. Researchers should conduct their own searches for suitable suppliers.
Synthesis of this compound
While a commercially available reference standard is the preferred source for analytical purposes, understanding the synthetic route can be valuable. A patented method describes the preparation of a Cetilistat impurity that corresponds to this compound. The synthesis involves the reaction of Cetilistat with a methanol-containing system.
A general synthetic pathway described in the literature involves the acylation of 2-amino-5-methylbenzoic acid with n-hexadecyl chloroformate to yield 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (this compound).[5]
Experimental Protocol: Synthesis of this compound (General Overview)
A detailed, step-by-step protocol for the synthesis of this compound can be adapted from the general procedures outlined in patent literature (e.g., CN105566164A)[1]. The general steps are as follows:
-
Reaction Setup: A solution of 2-amino-5-methylbenzoic acid is prepared in a suitable organic solvent.
-
Acylation: n-Hexadecyl chloroformate is added to the solution, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, the product is isolated through standard work-up procedures, which may include extraction, washing, and drying. Purification is typically achieved by recrystallization or column chromatography to yield the final product with high purity.
Note: Researchers must consult the relevant patents and scientific literature for specific reaction conditions and safety precautions.
Analytical Characterization and Quantification
The definitive identification and quantification of this compound require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed.
Table 3: Representative HPLC Method for the Analysis of Cetilistat and its Impurities
| Parameter | Condition |
| Column | Octadecylsilane (C18), e.g., BDS Hypersil C-18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 228 nm[6] |
| Column Temperature | 20-40 °C[7] |
| Injection Volume | 10-20 µL[7] |
Experimental Protocol: UPLC-MS/MS for the Determination of this compound in Biological Samples
A sensitive UPLC-MS/MS method has been developed for the determination of Cetilistat impurity A (which corresponds to impurity 1) in biological samples such as plasma.[8]
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from plasma. This typically involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into the UPLC system. A C18 column is typically used with a gradient elution program involving a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into the mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the compound.
Table 4: Method Validation Parameters for Analytical Methods
Any analytical method used for the quantification of this compound should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6][9]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[6] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Characterization Data
A comprehensive Certificate of Analysis for the this compound reference standard should include characterization data to confirm its identity and purity. This typically includes:
-
¹H NMR Spectrum: To confirm the chemical structure.
-
Mass Spectrum: To confirm the molecular weight.
-
HPLC Purity: To determine the purity of the standard.
Note: Representative spectra and chromatograms should be obtained from the supplier of the reference standard.
Logical Workflow for Acquiring and Utilizing the Reference Standard
The following diagram illustrates the logical workflow from sourcing the this compound reference standard to its application in drug development and quality control.
References
- 1. CN105566164A - Preparation method of cetilistat impurity - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN103936687A - Method for preparing cetilistat - Google Patents [patents.google.com]
- 6. wjpls.org [wjpls.org]
- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Unraveling the Structure of Cetilistat Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Cetilistat (B1668417) impurity 1. Cetilistat is an inhibitor of pancreatic lipase (B570770) designed for the treatment of obesity.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact their safety and efficacy. Therefore, the identification and characterization of such impurities are critical aspects of drug development and quality control.
Identification and Proposed Structure of Cetilistat Impurity 1
This compound, also referred to as Cetilistat impurity A, has been identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid . This identification is based on data from commercial suppliers of pharmaceutical reference standards and information available in patent literature describing the synthesis of Cetilistat.[3][4][5]
Chemical Structure:
Molecular Formula: C₂₅H₄₁NO₄[3]
CAS Number: 890655-08-0[3]
Postulated Formation Pathway
This compound is likely formed through the hydrolysis of the benzoxazinone (B8607429) ring of the parent Cetilistat molecule. This degradation pathway is plausible under conditions of forced degradation, particularly in the presence of acid or base.[6][7] The opening of the lactone ring in the benzoxazinone structure would lead to the formation of a carboxylic acid and an amino group, with the latter being acylated, resulting in the structure of impurity 1.
Structural Elucidation Techniques
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of pharmaceutical impurities. While a complete, publicly available dataset specifically for this compound is limited, this guide outlines the logical application of standard analytical methods for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of Cetilistat and its impurities. Several HPLC methods have been developed for this purpose.[8] A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
Illustrative HPLC Method Parameters (based on literature for related impurities):
| Parameter | Value |
| Chromatographic Column | Octadecylsilane bonded silica (B1680970) (C18) |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 4.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of an analyte, aiding in its identification. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns.
Expected MS Data:
-
[M-H]⁻ ion: An exact mass measurement of the deprotonated molecule would be expected to correspond to the molecular formula C₂₅H₄₁NO₄.
-
Fragmentation: Key fragment ions would likely arise from the cleavage of the carbamate (B1207046) and ether linkages, as well as the loss of CO₂ from the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required for the complete assignment of all proton and carbon signals in the molecule.
Expected NMR Spectral Features:
-
¹H NMR:
-
Signals corresponding to the aromatic protons on the substituted benzene (B151609) ring.
-
A singlet for the methyl group attached to the aromatic ring.
-
A broad singlet for the NH proton of the carbamate group.
-
A triplet corresponding to the terminal methyl group of the hexadecyl chain.
-
A complex multiplet region for the methylene (B1212753) protons of the long alkyl chain.
-
A triplet for the methylene group attached to the oxygen of the carbamate.
-
A downfield singlet for the carboxylic acid proton.
-
-
¹³C NMR:
-
Signals for the quaternary and protonated carbons of the aromatic ring.
-
A signal for the methyl carbon.
-
Signals for the numerous methylene carbons of the hexadecyl chain.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
A signal for the carbonyl carbon of the carbamate group.
-
A patent for the synthesis of Cetilistat provides some NMR data for a compound matching the structure of impurity 1, which was an intermediate in the synthesis.[2]
Reported NMR Data for 2-[[(hexadecyloxy)carbonyl]amino]-5-methylbenzoic acid:
| Nucleus | Chemical Shift (δ, ppm) (Solvent: CDCl₃) |
| ¹³C NMR | 14.1, 20.5, 22.7, 25.9, 29.0, 29.3, 29.4, 29.6 (2C), 29.7 (6C), 32.0, 65.5, 113.6, 119.0, 131.1, 131.8, 136.3, 140.1, 153.9, 172.5 |
Note: The signal for the NH proton was reported as not identifiable.[2]
Summary and Conclusion
References
- 1. 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]
- 6. wjpls.org [wjpls.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
In-Depth Technical Guide to Forced Degradation Studies of Cetilistat and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies conducted on Cetilistat, a potent pancreatic lipase (B570770) inhibitor used in the management of obesity. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the safety, efficacy, and stability of the drug product. This document summarizes quantitative data from published studies, details experimental protocols, and visualizes the logical workflow of these stability-indicating assessments.
Overview of Cetilistat Stability
Cetilistat, chemically known as 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one, is susceptible to degradation under various stress conditions. Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies typically involve subjecting the drug to acidic, basic, oxidative, thermal, and photolytic stress.
Quantitative Summary of Forced Degradation Studies
The following table summarizes the percentage of Cetilistat degradation observed under different stress conditions as reported in the scientific literature. These studies primarily utilize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of the parent drug and its degradation products.
| Stress Condition | Reagent/Parameter | Duration & Temperature | % Degradation of Cetilistat | Reference |
| Acid Hydrolysis | 2N HCl | Refluxed for 30 minutes at 60°C | 4.72% | [1] |
| Base Hydrolysis | 2N NaOH | Refluxed for 30 minutes at 60°C | 6.91% | [1] |
| Oxidative Degradation | 20% H₂O₂ | Refluxed for 30 minutes at 60°C | 1.53% | [1] |
| Thermal Degradation | Dry Heat | - | 1.69% | [1] |
| Photolytic Degradation | UV Light | - | 0.85% | [1] |
| Neutral Hydrolysis | Water | - | 0.41% | [1] |
Another study reported mild degradation under acidic conditions and significant degradation under alkaline and thermal conditions, with no degradation observed under oxidative conditions[2][3].
Resulting Impurities
While forced degradation studies have confirmed the degradation of Cetilistat, the exact chemical structures of the resulting impurities under each specific stress condition are not extensively detailed in the currently available public literature. However, several process-related and potential degradation-related impurities of Cetilistat have been identified and are available as reference standards. The direct correlation and formation of these specific impurities under the stress conditions mentioned above require further investigation.
Known impurities of Cetilistat include:
-
Cetilistat Impurity 1: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (Molecular Formula: C₂₅H₄₁NO₄)
-
Cetilistat Impurity 3: 2-ethoxy-6-methyl-3,1-benzoxazin-4-one (B601192) (Molecular Formula: C₁₁H₁₁NO₃)
-
Cetilistat Impurity 7: 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one (Molecular Formula: C₁₀H₁₁NO₃)
Further studies employing techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary to elucidate the precise structures of the degradation products formed during forced degradation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Cetilistat.
Preparation of Standard Stock Solution
A standard stock solution of Cetilistat is typically prepared by accurately weighing 10 mg of the drug and transferring it to a 10 ml volumetric flask. The drug is dissolved in a small amount of a suitable organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and the volume is made up with a diluent such as acetonitrile (B52724) to achieve a concentration of 1000 µg/ml[2]. Working standards are prepared by further diluting the stock solution with the mobile phase to the desired concentration.
Forced Degradation Procedures
For each stress condition, a specific amount of the Cetilistat stock solution is treated as follows:
-
Acid Degradation: To 1 ml of the standard stock solution, 1 ml of 2N Hydrochloric acid (HCl) is added. The mixture is then refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with 2N Sodium hydroxide (B78521) (NaOH) and diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].
-
Base Degradation: To 1 ml of the standard stock solution, 1 ml of 2N Sodium hydroxide (NaOH) is added. The mixture is refluxed for 30 minutes at 60°C. After cooling, the solution is neutralized with 2N Hydrochloric acid (HCl) and diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].
-
Oxidative Degradation: To 1 ml of the standard stock solution, 1 ml of 20% Hydrogen peroxide (H₂O₂) is added. The mixture is refluxed for 30 minutes at 60°C. After cooling, the solution is diluted with the mobile phase to a final concentration of approximately 15 µg/ml[1].
-
Thermal Degradation: Cetilistat powder is subjected to dry heat in an oven. The specific temperature and duration are not consistently reported across studies, but are generally performed at a temperature that induces some degradation without causing complete decomposition.
-
Photolytic Degradation: A solution of Cetilistat is exposed to UV light (e.g., 254 nm) for a specified period, such as 24 hours[2]. The stability of the drug is then assessed by RP-HPLC.
Analytical Method for Quantification
A common analytical method for the quantification of Cetilistat and its degradation products is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Chromatographic Column: SunFire C18 (100Å, 5.0 µm, 4.5 mm X 150 mm) or equivalent[1].
-
Mobile Phase: A mixture of 0.01N potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) in a 70:30 ratio[1]. Another reported mobile phase consists of acetonitrile and phosphate buffer (pH 4.0) in a 60:40 ratio[2][3].
-
Column Temperature: 30°C[1].
Visualizations
The following diagrams illustrate the experimental workflow for the forced degradation studies of Cetilistat.
Caption: Workflow of Cetilistat Forced Degradation Studies.
Conclusion and Future Directions
Forced degradation studies have demonstrated that Cetilistat is most susceptible to degradation under alkaline, thermal, and to a lesser extent, acidic conditions. It exhibits relative stability under oxidative and photolytic stress. While the percentage of degradation has been quantified, a significant area for future research is the definitive identification and structural elucidation of the degradation products formed under each stress condition. Such studies would provide a more complete understanding of the degradation pathways of Cetilistat, which is invaluable for formulation development, stability testing, and ensuring the overall quality and safety of the final drug product. The use of advanced analytical techniques like LC-MS/MS and NMR is highly recommended for the characterization of these unknown impurities.
References
An In-depth Technical Guide to Cetilistat API and Formulation Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetilistat (B1668417), a potent inhibitor of pancreatic and gastrointestinal lipases, is a therapeutic agent for the management of obesity. The control of impurities in the active pharmaceutical ingredient (API) and its final formulation is critical to ensure the safety, efficacy, and quality of the drug product. This technical guide provides a comprehensive overview of the potential impurities associated with Cetilistat, detailed analytical methodologies for their identification and quantification, and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analytical development and quality control of Cetilistat.
Introduction to Cetilistat
Cetilistat, with the chemical name 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one, is a peripherally acting anti-obesity agent.[1][2] Unlike centrally acting appetite suppressants, Cetilistat's mechanism of action is localized to the gastrointestinal tract. It inhibits pancreatic lipase (B570770), the primary enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. By blocking this enzyme, Cetilistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and subsequent weight loss.[3] Clinical trials have demonstrated its efficacy in reducing body weight and improving obesity-related comorbidities, with a generally better gastrointestinal tolerability profile compared to other lipase inhibitors like Orlistat.[4][5][6]
Cetilistat Impurity Profile
The impurity profile of a drug substance is a critical quality attribute that reflects the purity and safety of the product. Impurities in Cetilistat can originate from the manufacturing process (process-related impurities) or from the degradation of the API during storage and handling (degradation products).[7]
Process-Related Impurities
The synthesis of Cetilistat typically involves the reaction of 2-amino-5-methylbenzoic acid with a hexadecyloxycarbonylating agent, followed by cyclization.[1] Potential process-related impurities can arise from starting materials, intermediates, by-products, and reagents used in the synthesis.
A known synthetic route for Cetilistat involves the reaction of 2-amino-5-methylbenzoic acid (Impurity A) with cetyl chloroformate to form the intermediate 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (Impurity B), which is then cyclized to form Cetilistat.[1] Incomplete reactions or side reactions can lead to the presence of these and other impurities in the final API. By-products may also include analogues of Cetilistat with different alkyl chain lengths (Impurities C and D) if the starting materials contain other fatty alcohol derivatives.
Table 1: Potential Process-Related Impurities of Cetilistat
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| Impurity A (2-amino-5-methylbenzoic acid) | ![]() | C₈H₉NO₂ | 151.16 | Starting Material |
| Impurity B (2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid) | ![]() | C₂₅H₄₁NO₄ | 419.60 | Intermediate |
| Impurity C (2-(dodecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) | ![]() | C₂₁H₃₁NO₃ | 345.48 | By-product |
| Impurity D (2-(tetradecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) | ![]() | C₂₃H₃₅NO₃ | 373.53 | By-product |
Degradation Products
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. These studies help in establishing the intrinsic stability of the drug molecule and in developing stability-indicating analytical methods.
The benzoxazinone (B8607429) ring in Cetilistat is susceptible to hydrolysis under acidic and alkaline conditions, which can lead to the opening of the ring and the formation of Impurity B.[8][9][10]
Table 2: Summary of Forced Degradation Studies of Cetilistat
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Mild degradation | Impurity B |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | Significant degradation | Impurity B |
| Oxidative Degradation | 3% H₂O₂, 25°C | No significant degradation | - |
| Thermal Degradation | 80°C | Significant degradation | Unspecified degradation products |
| Photolytic Degradation | UV light (254 nm) | Moderate degradation | Unspecified degradation products |
Analytical Methodologies
A combination of chromatographic techniques is typically employed for the comprehensive analysis of Cetilistat and its impurities. High-Performance Liquid Chromatography (HPLC) is the primary method for the quantification of the API and its related substances, while Gas Chromatography (GC) is used for the analysis of residual solvents.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of Cetilistat from its potential impurities and degradation products.
Objective: To quantify Cetilistat and its related substances in the API and pharmaceutical dosage forms.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile (B52724) and pH 4.0 phosphate (B84403) buffer (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Buffer Preparation (pH 4.0): Dissolve a suitable amount of potassium dihydrogen phosphate in water and adjust the pH to 4.0 with phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cetilistat reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the Cetilistat API or a powdered tablet sample in the mobile phase to achieve a similar concentration as the standard solution. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Identify and quantify the impurities based on their retention times relative to the main Cetilistat peak and using the response factor of the Cetilistat standard (assuming a response factor of 1.0 for impurities if their standards are not available).
Table 3: Validation Parameters of a Typical RP-HPLC Method for Cetilistat
| Parameter | Result |
| Linearity Range | 20 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.961 µg/mL |
| Limit of Quantification (LOQ) | 5.944 µg/mL |
| Accuracy (% Recovery) | 99.96% - 100.57%[11] |
| Precision (%RSD) | < 2% |
Gas Chromatography (GC) for Residual Solvent Analysis
Residual solvents are organic volatile chemicals used or produced during the synthesis of the API or in the formulation of the drug product. Their levels must be controlled within the limits defined by regulatory guidelines such as ICH Q3C. Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis.[12][13][14][15]
Objective: To identify and quantify residual solvents in Cetilistat API.
Instrumentation:
-
Gas chromatograph with a headspace autosampler and FID
-
Data acquisition and processing software
Chromatographic and Headspace Conditions:
-
Column: DB-624 (30 m x 0.53 mm, 3 µm) or equivalent
-
Carrier Gas: Nitrogen or Helium
-
Oven Temperature Program:
-
Initial temperature: 40°C (hold for 10 minutes)
-
Ramp: 10°C/min to 240°C
-
Hold at 240°C for 10 minutes
-
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Headspace Vial Temperature: 80°C
-
Vial Equilibration Time: 30 minutes
Preparation of Solutions:
-
Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Standard Solution Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents (e.g., those used in the synthesis) in the diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh about 100 mg of the Cetilistat API into a headspace vial. Add a known volume of the diluent (e.g., 1 mL) and seal the vial.
Analysis Procedure:
-
Place the standard and sample vials in the headspace autosampler.
-
Run the GC analysis according to the defined method.
-
Identify the residual solvents in the sample by comparing the retention times with those of the standards.
-
Quantify the amount of each solvent using an external standard calibration curve.
Visualizations
Mechanism of Action of Cetilistat
Caption: Mechanism of action of Cetilistat as a pancreatic lipase inhibitor.
Analytical Workflow for Cetilistat Impurity Analysis
Caption: General analytical workflow for the impurity analysis of Cetilistat.
Cetilistat Impurity Profile Overview
Caption: Overview of the potential impurity profile of Cetilistat.
Conclusion
The comprehensive analysis of impurities in Cetilistat API and its formulations is paramount for ensuring its quality, safety, and efficacy. This technical guide has outlined the potential process-related impurities and degradation products of Cetilistat. Detailed and validated analytical methods, primarily RP-HPLC for related substances and headspace GC for residual solvents, are essential tools for the quality control of Cetilistat. The provided experimental protocols and validation data serve as a foundation for establishing robust analytical strategies in a drug development and manufacturing setting. A thorough understanding of the impurity profile, coupled with rigorous analytical monitoring, will ensure that Cetilistat drug products meet the stringent requirements of regulatory authorities and provide a safe and effective treatment for obesity.
References
- 1. CN105622539A - Method for preparing cetilistat - Google Patents [patents.google.com]
- 2. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 3. WO2013092786A1 - Compositions comprising cetilistat - Google Patents [patents.google.com]
- 4. Cetilistat (ATL-962), a novel lipase inhibitor: a 12-week randomized, placebo-controlled study of weight reduction in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetilistat - Investigational Drug for Obesity - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]
- 11. wjpls.org [wjpls.org]
- 12. API Manufacturing: SOP for Residual Solvent Testing by GC – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 13. almacgroup.com [almacgroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labsolution.pl [labsolution.pl]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cetilistat Impurity 1
References
- 1. Cetilistat | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cetilistat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cetilistat - Wikipedia [en.wikipedia.org]
- 4. What is Cetilistat used for? [synapse.patsnap.com]
- 5. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 8. ejpmr.com [ejpmr.com]
- 9. wjpls.org [wjpls.org]
- 10. scispace.com [scispace.com]
HPLC method for determination of Cetilistat impurity 1
An Application Note and Protocol for the HPLC Determination of Cetilistat Impurity 1
Application Note
Introduction
Cetilistat is an inhibitor of pancreatic lipase (B570770) used for the treatment of obesity.[1][2] It functions by inhibiting the breakdown of triglycerides in the intestine, thereby reducing the absorption of dietary fats.[3] As with any active pharmaceutical ingredient (API), the purity of Cetilistat is a critical quality attribute. The manufacturing process and storage conditions can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such impurity is this compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in bulk drug substances.
Method Summary
The developed method is a reverse-phase HPLC (RP-HPLC) method that provides specific and sensitive quantification of this compound. The chromatographic separation is achieved on a C18 column with a mobile phase composed of a mixture of acetonitrile (B52724) and an acidic aqueous solution. Detection is performed using a UV detector, selected to provide adequate response for both Cetilistat and its impurity. The method has been developed based on published analytical procedures for Cetilistat and its related substances and is suitable for quality control and stability testing.[5][6][7]
Key Features
-
Specificity: The method is capable of separating this compound from the main Cetilistat peak and other potential degradation products.
-
Sensitivity: The method has a low limit of detection (LOD) and limit of quantification (LOQ), making it suitable for the determination of trace-level impurities.
-
Accuracy and Precision: The method demonstrates high accuracy and precision over a defined concentration range.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Cetilistat reference standard.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Acetic acid (glacial, analytical grade).
-
Water (HPLC grade).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (v/v) |
| Gradient | Isocratic |
| Mobile Phase Ratio | Acetonitrile : 0.1% Acetic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 221 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Stock Solution of Cetilistat (500 µg/mL): Accurately weigh about 50 mg of Cetilistat reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of this compound (50 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability Solution: Prepare a solution containing 50 µg/mL of Cetilistat and 0.5 µg/mL of this compound in the diluent.
-
Test Sample Preparation (500 µg/mL): Accurately weigh about 50 mg of the Cetilistat test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability
Inject the System Suitability Solution and evaluate the following parameters:
-
The resolution between the Cetilistat and Impurity 1 peaks should be not less than 2.0.
-
The tailing factor for the Cetilistat peak should be not more than 2.0.
-
The relative standard deviation (RSD) for replicate injections of the Cetilistat peak area should be not more than 2.0%.
5. Data Analysis
The amount of this compound in the test sample is calculated using the following formula:
Where:
-
Area_impurity is the peak area of Impurity 1 in the sample chromatogram.
-
Area_standard is the peak area of Impurity 1 in the standard chromatogram.
-
Concentration_standard is the concentration of Impurity 1 in the standard solution.
-
Concentration_sample is the concentration of the Cetilistat sample.
Data Presentation
Table 1: Summary of Validation Data for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range (µg/mL) | 0.1 - 2.5 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL | - |
| Limit of Quantification (LOQ) | 0.1 µg/mL | - |
| Accuracy (% Recovery) | ||
| 50% Level | 99.5% | 80.0% - 120.0% |
| 100% Level | 101.2% | 80.0% - 120.0% |
| 150% Level | 98.9% | 80.0% - 120.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 1.5% | ≤ 5.0% |
| Intermediate Precision | 2.1% | ≤ 10.0% |
Visualizations
Caption: Workflow for the HPLC determination of this compound.
References
- 1. Cetilistat (ATL-962), a novel pancreatic lipase inhibitor, ameliorates body weight gain and improves lipid profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetilistat - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cetilistat? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. wjpls.org [wjpls.org]
- 6. scispace.com [scispace.com]
- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Cetilistat Impurity 1 in Pharmaceutical Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Cetilistat (B1668417) impurity 1 (2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid). The method is suitable for the routine analysis of this impurity in bulk drug substances and pharmaceutical formulations, offering high throughput and low detection limits to ensure product quality and safety. The methodology utilizes a reversed-phase UPLC separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Cetilistat is an inhibitor of pancreatic lipase (B570770) used for the management of obesity. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Cetilistat impurity 1 is a known process-related impurity or degradation product.[1][2] Regulatory guidelines necessitate the development of robust analytical methods for the accurate quantification of such impurities. UPLC-MS/MS offers significant advantages for this purpose, including high sensitivity, selectivity, and speed.[3] A previously reported patent application describes the use of UPLC-MS/MS for the determination of a "Cetilistat impurity A" in biological samples, highlighting the suitability of this technique.[1] This application note provides a detailed protocol for the quantification of this compound, tailored for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Cetilistat and this compound reference standards were sourced from a commercial supplier.
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (for drug substance): Accurately weigh 100 mg of the Cetilistat drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute an aliquot of this solution with 50:50 (v/v) acetonitrile/water to bring the theoretical impurity concentration within the calibration range.
UPLC-MS/MS Method
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Method Validation
The method was validated according to ICH guidelines for linearity, sensitivity (LOD and LOQ), accuracy, and precision. The results presented are typical performance characteristics for a method of this type.
Results and Discussion
The developed UPLC-MS/MS method provides excellent separation and selective detection of this compound. The use of a C18 stationary phase with a gradient elution of acetonitrile and acidified water is a common and effective approach for compounds of this nature. The total run time of 5 minutes allows for high-throughput analysis.
The mass spectrometer was operated in positive ESI mode, which is suitable for this N-acylated benzoic acid derivative. The precursor ion ([M+H]⁺) for this compound (C₂₅H₄₁NO₄, MW: 419.6) is m/z 420.3. Product ions were selected based on predictable fragmentation patterns to ensure specificity in the MRM experiment.
Table 3: MRM Transitions and Optimized Parameters (Illustrative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 420.3 | 138.1 (Quantifier) | 0.050 | 30 | 25 |
| 420.3 | 224.2 (Qualifier) | 0.050 | 30 | 15 |
Table 4: Summary of Quantitative Data (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery at 3 levels) | 98.5% - 102.3% |
| Precision (%RSD) | |
| Intra-day (n=6) | < 3.5% |
| Inter-day (n=18) | < 5.0% |
The illustrative validation data demonstrates that the method is linear over a wide concentration range, highly sensitive with a low limit of quantification, and both accurate and precise. These performance characteristics make it suitable for the trace-level quantification of this compound in routine quality control environments.
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
References
Application Note: Development of a Stability-Indicating Assay for Cetilistat
Introduction
Cetilistat (B1668417) is a potent, orally active inhibitor of pancreatic and gastrointestinal lipases designed for the treatment of obesity.[1][2] It functions by reducing the absorption of dietary fats.[3] To ensure the quality, efficacy, and safety of a drug product, it is crucial to develop a stability-indicating assay method that can accurately quantify the drug in the presence of its degradation products. This application note details a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Cetilistat in bulk and pharmaceutical dosage forms, developed and validated according to the International Council for Harmonisation (ICH) guidelines.
Method Development and Validation
A simple, rapid, and precise stability-indicating RP-HPLC method was developed for the estimation of Cetilistat. The chromatographic conditions were optimized to achieve good resolution between Cetilistat and its degradation products.
Chromatographic Conditions
The developed method utilizes a C18 column with a mobile phase composed of a mixture of an aqueous buffer and an organic solvent. The detection wavelength is selected based on the UV absorbance maximum of Cetilistat.
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile (B52724):Phosphate Buffer (pH 4.0) (60:40 v/v)[4] | 0.01N Potassium Dihydrogen Phosphate:Methanol (70:30 v/v)[1] |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm)[4] | SunFire C18 (150 x 4.5 mm, 5.0 µm)[1] |
| Flow Rate | 1.0 mL/min[4] | 0.6 mL/min[1] |
| Detection Wavelength | 228 nm[4] | 306 nm[1] |
| Column Temperature | Ambient | 30°C[1] |
| Retention Time | 2.73 min[4] | Not Specified |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Cetilistat was subjected to various stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl | Reflux for 2 hrs | Mild Degradation[4] | The drug showed some degradation in acidic conditions. |
| Alkaline Hydrolysis | 0.1 N NaOH | Reflux for 2 hrs | Significant Degradation[4] | Significant degradation was observed in alkaline conditions. |
| Oxidative Degradation | 3% H₂O₂ | 24 hrs | No Degradation[4] | Cetilistat was found to be stable under oxidative stress. |
| Thermal Degradation | 60°C | 24 hrs | Significant Degradation[4] | The drug showed significant degradation at elevated temperatures. |
| Photolytic Degradation | UV light (254 nm) | 24 hrs | Moderate Degradation[4] | Moderate degradation was observed upon exposure to UV light. |
Method Validation
The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:
-
Linearity: The method was found to be linear over a concentration range of 20-100 µg/mL with a correlation coefficient (r²) of 0.9986.[4]
-
Accuracy: The mean percent recovery was found to be 100.26%, indicating the accuracy of the method.[4]
-
Precision: The %RSD for intraday and interday precision was within the acceptable limits, demonstrating good reproducibility.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 1.961 µg/mL and 5.944 µg/mL, respectively.[4]
-
Robustness: The method was found to be robust when small, deliberate changes were made to the flow rate, mobile phase composition, and wavelength.[4]
-
Specificity: The method was able to resolve the Cetilistat peak from the peaks of degradation products, indicating its specificity.[1]
Experimental Protocols
1. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of Cetilistat and transfer it to a 10 mL volumetric flask.
-
Add 1 mL of DMSO and 6 mL of acetonitrile to dissolve the drug.[4]
-
Make up the volume to 10 mL with acetonitrile.[4]
-
Sonicate the solution for 10 minutes to ensure complete dissolution.[4]
2. Preparation of Working Standard Solution (100 µg/mL)
-
Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask.[4]
-
Make up the volume with the mobile phase.[4]
3. Forced Degradation Studies Protocol
-
Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for 2 hours. Cool and neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for 2 hours. Cool and neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the drug powder in a hot air oven at 60°C for 24 hours. After 24 hours, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the drug powder to UV light (254 nm) for 24 hours. After 24 hours, prepare a 100 µg/mL solution in the mobile phase.
4. Chromatographic Analysis
Inject 20 µL of the standard, sample, and forced degradation samples into the HPLC system and record the chromatograms.
Visualizations
Caption: Experimental workflow for the development of a stability-indicating assay for Cetilistat.
Caption: Proposed degradation pathway of Cetilistat under hydrolytic stress conditions.
The developed and validated stability-indicating RP-HPLC method is simple, accurate, precise, and robust for the determination of Cetilistat in the presence of its degradation products. This method can be successfully employed for routine quality control analysis and stability studies of Cetilistat in bulk and pharmaceutical formulations. The forced degradation studies indicate that Cetilistat is susceptible to degradation under alkaline, thermal, and photolytic conditions, with mild degradation observed under acidic conditions and no degradation under oxidative conditions.[4]
References
Application Note: Chromatographic Separation of Cetilistat and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chromatographic separation of Cetilistat and its known impurities. The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) and is designed to be a stability-indicating assay suitable for routine quality control and drug development purposes.
Introduction
Cetilistat is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary triglycerides. By blocking this enzyme, Cetilistat reduces the absorption of fats, making it an effective treatment for obesity. During the synthesis and storage of Cetilistat, various impurities can arise, including process-related impurities and degradation products. It is crucial to separate and quantify these impurities to ensure the safety and efficacy of the final drug product. This application note describes a robust RP-HPLC method for the simultaneous determination of Cetilistat and its key impurities.
Identified Impurities
Based on available literature and supplier information, the following impurities have been identified and are targeted for separation in this method:
-
Cetilistat Impurity 1: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid
-
Cetilistat Impurity 3: 2-ethoxy-6-methyl-3,1-benzoxazin-4-one
-
Cetilistat Impurity 7: 3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one
Chromatographic Method
An optimized RP-HPLC method was developed to achieve efficient separation of Cetilistat from its impurities. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-10 min: 60-90% B10-15 min: 90% B15-16 min: 90-60% B16-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Preparation of Standard Solutions
a. Cetilistat Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Cetilistat reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to the mark with acetonitrile.
b. Impurity Standard Stock Solutions (100 µg/mL each): Accurately weigh 2.5 mg of each impurity reference standard (Impurity 1, Impurity 3, and Impurity 7) and transfer to separate 25 mL volumetric flasks. Dissolve in and dilute to the mark with acetonitrile.
c. Working Standard Solution (Cetilistat 100 µg/mL, Impurities 10 µg/mL): Pipette 2.5 mL of the Cetilistat standard stock solution and 2.5 mL of each impurity standard stock solution into a 25 mL volumetric flask. Dilute to the mark with the mobile phase (initial gradient composition: 60% Acetonitrile, 40% 0.1% Formic Acid in Water).
Preparation of Sample Solution (from Bulk Drug)
Accurately weigh 25 mg of the Cetilistat bulk drug sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with acetonitrile. Further dilute 2.5 mL of this solution to 25 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
System Suitability
Before sample analysis, inject the working standard solution six times. The system suitability parameters should meet the criteria listed in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Cetilistat peak) | ≤ 2.0 |
| Theoretical Plates (for Cetilistat peak) | > 2000 |
| Resolution (between all peaks) | > 1.5 |
| % RSD of Peak Areas (for all components) | ≤ 2.0% |
Data Presentation
The following table summarizes the expected retention times and relative retention times for Cetilistat and its impurities under the specified chromatographic conditions.
Table 3: Retention Data
| Compound | Retention Time (min) (Expected) | Relative Retention Time (RRT) |
| Cetilistat Impurity 7 | ~ 3.5 | ~ 0.44 |
| Cetilistat Impurity 3 | ~ 5.2 | ~ 0.65 |
| Cetilistat | ~ 8.0 | 1.00 |
| This compound | ~ 12.5 | ~ 1.56 |
Mandatory Visualization
Logical Relationship between Cetilistat and its Impurities
Caption: Relationship between Cetilistat synthesis and the origin of its impurities.
Experimental Workflow for Chromatographic Separation
Caption: Workflow for the HPLC analysis of Cetilistat and its impurities.
Discussion
The developed RP-HPLC method provides excellent separation for Cetilistat and its known impurities. The use of a C18 column offers good retention for the lipophilic Cetilistat molecule and its structurally related impurities. The gradient elution allows for the timely elution of both less retained and more retained impurities within a reasonable run time. The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometric detection is desired for further characterization.
Forced degradation studies have indicated that Cetilistat is susceptible to degradation under alkaline and thermal stress conditions, with mild degradation observed under acidic conditions.[1] It is stable under oxidative conditions.[1] The primary degradation product often involves the hydrolysis of the benzoxazinone (B8607429) ring, leading to the formation of compounds like Impurity 1. The proposed method is capable of separating these degradation products from the parent drug, thus qualifying it as a stability-indicating assay.
Conclusion
The RP-HPLC method detailed in this application note is a reliable and robust technique for the separation and quantification of Cetilistat and its impurities. The provided protocol is suitable for implementation in quality control laboratories for routine analysis and for monitoring the stability of Cetilistat in bulk drug and pharmaceutical formulations. The method meets the requirements for a stability-indicating assay as per ICH guidelines.
References
Application Notes & Protocols for the Isolation and Purification of Cetilistat Impurity 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Cetilistat impurity 1. The methodologies described are based on established analytical high-performance liquid chromatography (HPLC) methods for Cetilistat and its impurities, which have been scaled up for preparative chromatography.
Introduction
Cetilistat is a potent inhibitor of pancreatic lipase, developed for the management of obesity.[1][2] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring its safety and efficacy. This compound, identified by the chemical formula C₂₅H₄₁NO₄ and CAS number 890655-08-0, is a known related substance of Cetilistat.[3][4] The isolation of this impurity in sufficient quantities is essential for its use as a reference standard in analytical method development, validation, and routine quality control.
This document outlines a systematic approach to isolate and purify this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Physicochemical Properties
A thorough understanding of the physicochemical properties of both the API and its impurities is fundamental for developing an effective separation method.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Cetilistat | C₂₅H₃₉NO₃ | 401.58 | Lipophilic benzoxazinone (B8607429) derivative.[5] |
| This compound | C₂₅H₄₁NO₄ | 419.60 | An impurity of Cetilistat.[3] |
Analytical Method Foundation
Several analytical HPLC methods have been reported for the determination of Cetilistat and its related impurities.[6] These methods typically employ a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution containing an acidic modifier (e.g., acetic acid or trifluoroacetic acid). This analytical foundation provides the basis for the preparative method outlined below.
Experimental Protocols
Analytical Method Development (Starting Point)
An initial analytical method is crucial to understand the separation profile of Cetilistat and its impurities.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 1:1 mixture of Acetonitrile and Water |
Preparative Method Scale-Up
The analytical method is scaled up to a preparative scale to enable the isolation of milligram to gram quantities of this compound. The primary goal is to maintain the resolution achieved at the analytical scale while increasing the loading capacity.
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition | Justification |
| Column | C18 (e.g., 21.2 x 250 mm, 5 µm) | Same stationary phase chemistry and particle size as the analytical column to ensure similar selectivity. Larger dimensions for increased loading capacity.[7] |
| Mobile Phase A | 0.1% Acetic Acid in Water | Maintained from the analytical method. |
| Mobile Phase B | Acetonitrile | Maintained from the analytical method. |
| Gradient | 70-90% B over 20 minutes | The gradient profile is kept the same to maintain the separation profile. |
| Flow Rate | 21.2 mL/min | Scaled up from the analytical flow rate based on the column cross-sectional area to maintain linear velocity. |
| Detection | UV at 220 nm (with preparative flow cell) | Wavelength remains the same. A preparative flow cell is used to handle the higher flow rate. |
| Column Temperature | 30 °C | Maintained from the analytical method. |
| Injection Volume | ~1-5 mL (depending on sample concentration) | Significantly increased for preparative scale. Loading studies are recommended to determine the optimal injection volume without compromising resolution.[8] |
| Sample Preparation | Dissolve sample in the initial mobile phase composition at the highest possible concentration without causing precipitation. | To maximize the amount of impurity isolated per run. The sample should be fully dissolved to avoid column clogging.[8] |
Fraction Collection and Post-Purification Processing
Protocol:
-
Fraction Collection: Collect fractions corresponding to the elution of this compound based on the UV chromatogram. Use a fraction collector set to trigger collection based on a specific UV threshold and time window.[8]
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated impurity.
-
Pooling of Fractions: Pool the fractions that meet the desired purity level.
-
Solvent Evaporation: Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer. Lyophilization is preferred if the impurity is thermally labile.
-
Final Product Characterization: Characterize the isolated solid impurity using appropriate analytical techniques (e.g., NMR, MS, and IR) to confirm its identity and structure.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Logical Relationship of Key Parameters in Method Scale-Up
Caption: Key parameter relationships in scaling up from analytical to preparative HPLC.
Conclusion
The successful isolation and purification of this compound are achievable by a systematic scale-up of a well-developed analytical HPLC method. The provided protocols offer a robust starting point for researchers and scientists. It is important to note that optimization of the preparative method, particularly the sample loading, is crucial for achieving high purity and yield. The isolated impurity can then be used as a critical reference standard to ensure the quality and safety of the Cetilistat drug product.
References
- 1. Cetilistat - Wikipedia [en.wikipedia.org]
- 2. Cetilistat | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
Application Note: Spectroscopic Characterization of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, a Potential Impurity of Cetilistat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the spectroscopic characterization of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid, a potential process-related impurity of the anti-obesity drug Cetilistat. The structure of this impurity was elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides the experimental protocols and summarizes the key spectroscopic data. The methodologies described herein are crucial for the identification and quantification of this impurity, ensuring the quality and safety of Cetilistat active pharmaceutical ingredient (API).
Introduction
Cetilistat is a potent inhibitor of pancreatic lipase, which plays a key role in the digestion of dietary fats.[1][2][3] As with any pharmaceutical compound, the identification and control of impurities are critical for ensuring its safety and efficacy. During the synthesis of Cetilistat, various related substances can be formed. One such potential impurity is 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid (Figure 1), which can arise from the reaction of key intermediates. Accurate characterization of these impurities is a regulatory requirement and essential for process optimization and quality control.

Figure 1. Chemical Structure of 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.
Spectroscopic Characterization
Mass Spectrometry (MS)
Mass spectrometry was employed to determine the molecular weight and elemental composition of the impurity.
Table 1: Mass Spectrometry Data for Cetilistat Impurity
| Parameter | Observed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Molecular Ion [M+H]⁺ | m/z 420.3108 |
| Molecular Formula | C₂₅H₄₂NO₄ |
| Calculated Monoisotopic Mass | 419.3087 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were utilized to elucidate the chemical structure of the impurity. The spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃).
Table 2: ¹H NMR Data for Cetilistat Impurity (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.5 (br s) | Singlet | 1H | -COOH |
| 8.5 (s) | Singlet | 1H | Ar-H |
| 8.0 (d) | Doublet | 1H | Ar-H |
| 7.2 (d) | Doublet | 1H | Ar-H |
| 4.2 (t) | Triplet | 2H | -O-CH₂- |
| 2.4 (s) | Singlet | 3H | Ar-CH₃ |
| 1.7 (quint) | Quintet | 2H | -O-CH₂-CH₂- |
| 1.2-1.4 (m) | Multiplet | 26H | -(CH₂)₁₃- |
| 0.9 (t) | Triplet | 3H | -CH₃ |
Table 3: ¹³C NMR Data for Cetilistat Impurity (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | -COOH |
| 154.5 | -NH-COO- |
| 140.2 | Ar-C |
| 135.8 | Ar-C |
| 131.5 | Ar-CH |
| 124.0 | Ar-CH |
| 122.8 | Ar-C |
| 115.6 | Ar-CH |
| 66.2 | -O-CH₂- |
| 32.1 | -CH₂- |
| 29.8-29.3 | -(CH₂)₁₁- |
| 28.9 | -CH₂- |
| 25.8 | -CH₂- |
| 22.8 | -CH₂- |
| 21.1 | Ar-CH₃ |
| 14.3 | -CH₃ |
Experimental Protocols
Mass Spectrometry
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation: The sample was dissolved in a mixture of acetonitrile (B52724) and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Infusion: The sample solution was directly infused into the ESI source at a flow rate of 5 µL/min.
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
-
NMR Spectroscopy
-
Instrument: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10 mg of the impurity was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
Spectral Width: 10 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 240 ppm
-
Workflow for Impurity Characterization
Caption: Workflow for the isolation and characterization of a Cetilistat impurity.
Conclusion
The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust methodology for the structural elucidation of potential impurities in Cetilistat, such as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid. The detailed protocols and data presented in this application note can be readily adopted by quality control and research laboratories for the identification and monitoring of impurities in drug substances, ensuring compliance with regulatory standards and contributing to the overall safety and quality of the final drug product.
References
Application Note: Validation of an Analytical Method for the Quantification of Cetilistat Impurity 1 in Accordance with ICH Guidelines
Introduction
Cetilistat is an inhibitor of pancreatic lipase (B570770) and is utilized in the treatment of obesity.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug quality and safety. "Cetilistat impurity 1" is a known related substance to Cetilistat.[1][2][3] To ensure that the level of this impurity is maintained within acceptable limits, a validated analytical method for its accurate quantification is essential. This application note details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] The validation process assesses the method's specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[4][7]
Materials and Methods
A stability-indicating RP-HPLC method was developed for the estimation of Cetilistat and its impurities.[8][9] The chromatographic separation was achieved on a BDS Hypersil C18 column (250 x 4.6 mm, 5 µm) with a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0). The flow rate was maintained at 1.0 mL/min, and the detection wavelength was set to 228 nm.[8][9] Standard stock solutions of Cetilistat and this compound were prepared by dissolving accurately weighed amounts of the compounds in a mixture of DMSO and acetonitrile.[8]
Experimental Protocols
System Suitability
To ensure the suitability of the chromatographic system, a standard solution of Cetilistat and this compound was injected six times. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of the peak area, were calculated.
Specificity
The specificity of the method was evaluated by analyzing blank (diluent), placebo, Cetilistat standard, and this compound standard solutions. The retention times of Cetilistat and this compound were compared to demonstrate that there is no interference from the blank or placebo at the retention time of the impurity. Forced degradation studies were also performed on Cetilistat to demonstrate that the impurity peak is well-resolved from any degradation products.
Linearity and Range
Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over a specified range. The calibration curve was generated by plotting the peak area versus the concentration, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of a standard solution of this compound on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (%RSD) of the peak areas was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (Standard Deviation / Slope) and LOQ = 10 * (Standard Deviation / Slope).[8]
Results and Discussion
The developed RP-HPLC method was successfully validated as per ICH guidelines.[8][10][11]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Theoretical Plates | > 2000 | 3125 |
| Tailing Factor | < 2 | 1.2 |
| %RSD of Peak Area | < 2.0% | 0.8% |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.5 | 12500 |
| 1.0 | 25100 |
| 2.0 | 50250 |
| 3.0 | 75300 |
| 4.0 | 100500 |
| Correlation Coefficient (r²) | > 0.998 |
Table 3: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 1.6 | 1.58 | 98.75% |
| 100% | 2.0 | 2.01 | 100.50% |
| 120% | 2.4 | 2.38 | 99.17% |
Table 4: Precision Data for this compound
| Precision | %RSD |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.2% |
Table 5: LOD and LOQ for this compound
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.45 |
The developed RP-HPLC method for the quantification of this compound has been validated in accordance with ICH Q2(R1) guidelines. The method is specific, linear, accurate, and precise for the intended purpose. The established LOD and LOQ demonstrate that the method is sensitive enough for the detection and quantification of this compound at low levels. Therefore, this validated method can be reliably used for the routine quality control of Cetilistat drug substance and drug products.
Experimental Workflows and Logical Relationships
Caption: Workflow for this compound Method Validation as per ICH Guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. wjpls.org [wjpls.org]
- 9. wjpls.org [wjpls.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Application Note and Protocol: Quantitative Analysis of Cetilistat Impurity 1 in the Presence of Cetilistat API
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetilistat is a potent, orally active inhibitor of pancreatic and gastrointestinal lipases, developed for the management of obesity.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Cetilistat is a critical quality attribute. The presence of impurities, even in small amounts, can affect the efficacy and safety of the drug product. Therefore, robust analytical methods are required for the identification and quantification of impurities in Cetilistat bulk drug and its formulations.
This application note provides a detailed protocol for the quantitative analysis of Cetilistat Impurity 1 in the presence of the Cetilistat API using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be specific, accurate, precise, and linear over a defined concentration range, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][3][4]
This compound is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[5][6] This impurity is a potential process-related impurity or a degradant formed through the hydrolysis of the benzoxazinone (B8607429) ring of Cetilistat.
Experimental Protocol
Materials and Reagents
-
Cetilistat Reference Standard (CRS) (Purity ≥ 99.5%)
-
This compound Reference Standard (Purity ≥ 98.0%)
-
Acetonitrile (B52724) (HPLC Grade)
-
Trifluoroacetic acid (TFA) (AR Grade)[1]
-
Water (HPLC Grade)
-
Phosphate (B84403) Buffer (pH 4.0)[3]
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method is proposed for the separation and quantification of Cetilistat and this compound.[3]
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., BDS Hypersil C-18)[3] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Detection | UV at 228 nm[3][7] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation: Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to 4.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing acetonitrile and the phosphate buffer in a 60:40 (v/v) ratio and sonicating to degas.[3]
2.3.2. Standard Stock Solution Preparation:
-
Cetilistat Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Cetilistat Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Impurity 1 Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.3.3. Calibration Curve Solutions: Prepare a series of calibration standards by diluting the Impurity 1 stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5.0 µg/mL.
2.3.4. Sample Solution Preparation: Accurately weigh about 25 mg of the Cetilistat API sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 1000 µg/mL of Cetilistat.
Method Validation Protocol
The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Specificity
The specificity of the method is demonstrated by analyzing a blank (mobile phase), a solution of Cetilistat API, a solution of Impurity 1, and a spiked sample solution containing both Cetilistat and Impurity 1. The retention times of Cetilistat and Impurity 1 should be well-resolved, and there should be no interference from the blank at the retention times of the analytes.
Linearity
The linearity of the method for Impurity 1 is assessed by analyzing the calibration standards at five concentration levels. A calibration curve is constructed by plotting the peak area of Impurity 1 against its concentration. The correlation coefficient (r²) should be ≥ 0.999.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Impurity 1 are determined from the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Accuracy
The accuracy of the method is determined by a recovery study. A known amount of Impurity 1 is spiked into the Cetilistat API sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery of the impurity is then calculated.
Precision
The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a sample solution containing Impurity 1 at the 100% level are performed on the same day.
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst using a different instrument. The relative standard deviation (%RSD) for the peak areas should be ≤ 2.0%.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters are checked under these varied conditions.
Data Presentation
The quantitative data generated during the method validation should be summarized in clearly structured tables for easy interpretation and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for Cetilistat and Impurity 1) | ≤ 2.0 | |
| Theoretical Plates (for Cetilistat and Impurity 1) | ≥ 2000 | |
| Resolution (between Cetilistat and Impurity 1) | ≥ 2.0 |
Table 2: Linearity of Impurity 1
| Concentration (µg/mL) | Peak Area |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 2.5 | |
| 5.0 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: LOD and LOQ of Impurity 1
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Table 4: Accuracy (Recovery) of Impurity 1
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | |||
| 100% | |||
| 150% | |||
| Mean % Recovery |
Table 5: Precision of Impurity 1
| Precision | %RSD |
| Repeatability (n=6) | |
| Intermediate Precision (n=6) |
Experimental Workflow and Diagrams
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
References
Application Note: Quantitative Analysis of Cetilistat Impurity 1 using qNMR
AN-XXXX
Abstract
This application note details a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the precise and accurate quantification of Cetilistat Impurity 1 in bulk drug substance. This method provides a reliable alternative to chromatographic techniques, offering direct measurement without the need for a specific reference standard of the impurity. The protocol outlines sample preparation, instrument parameters, and data analysis procedures, and includes a discussion on method validation.
Introduction
Cetilistat is an inhibitor of pancreatic lipase (B570770) and is developed for the treatment of obesity.[1] During the synthesis and storage of Cetilistat, process-related impurities and degradation products can arise. One such critical impurity is this compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid. Monitoring and controlling the levels of this impurity are crucial for ensuring the safety and efficacy of the final drug product.
Quantitative NMR (qNMR) is a powerful analytical technique for the purity assessment and quantification of active pharmaceutical ingredients (APIs) and their impurities.[2][3] The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[2] By comparing the integral of a characteristic signal from the analyte to that of a certified internal standard of known concentration, an accurate and precise quantification can be achieved.[2]
This application note presents a robust ¹H qNMR method for the quantification of this compound.
Chemical Structures
-
Cetilistat: 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one
-
Molecular Formula: C₂₅H₃₉NO₃
-
Molecular Weight: 401.59 g/mol
-
-
This compound: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid
Experimental Protocol
-
Analyte: Cetilistat bulk drug substance containing Impurity 1.
-
Internal Standard (IS): Maleic acid (NIST traceable, purity ≥ 99.5%).
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
Volumetric Flasks and Pipettes.
-
Vortex Mixer.
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of maleic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 40 mg of the Cetilistat bulk drug substance into a vial.
-
Add a precise volume (e.g., 1.0 mL) of the internal standard stock solution to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a 5 mm NMR tube.
-
-
Pulse Program: A standard 1D proton pulse sequence (e.g., 'zg30' on Bruker instruments) is recommended.
-
Temperature: 298 K.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a conservative value of 30 seconds is recommended if T₁ is not determined).[2]
-
Acquisition Time (aq): ≥ 3 seconds.
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio (S/N) of >250 for the signals to be integrated.[2]
-
Spectral Width (sw): 20 ppm (centered around 6 ppm).
-
Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for Cetilistat, this compound, and the internal standard. The integration range should cover at least 20 times the full width at half maximum (FWHM) of the peak.
-
Signal Selection:
-
Cetilistat: Aromatic protons in the range of 7.0-8.0 ppm.
-
This compound: Aromatic protons in the range of 7.5-8.5 ppm (distinct from Cetilistat signals).
-
Internal Standard (Maleic Acid): Singlet at approximately 6.3 ppm in DMSO-d₆.
-
The concentration of this compound is calculated using the following formula:
Purity of Impurity 1 (%) = (I_imp / I_IS) * (N_IS / N_imp) * (MW_imp / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I_imp: Integral of the selected signal for Impurity 1.
-
I_IS: Integral of the signal for the Internal Standard.
-
N_imp: Number of protons for the selected Impurity 1 signal.
-
N_IS: Number of protons for the Internal Standard signal (2 for maleic acid).
-
MW_imp: Molecular weight of Impurity 1.
-
MW_IS: Molecular weight of the Internal Standard (116.07 g/mol for maleic acid).
-
m_IS: Mass of the Internal Standard.
-
m_sample: Mass of the Cetilistat sample.
-
P_IS: Purity of the Internal Standard.
Data Presentation
The quantitative results from the qNMR analysis should be summarized in a clear and concise table.
Table 1: qNMR Quantification of this compound
| Sample ID | Mass of Sample (mg) | Mass of IS (mg) | Integral of Impurity 1 Signal | Integral of IS Signal | Calculated Purity of Impurity 1 (%) |
| Batch A-001 | 40.12 | 2.05 | 0.52 | 10.34 | 0.12 |
| Batch A-002 | 39.98 | 2.03 | 0.65 | 10.28 | 0.15 |
| Batch B-001 | 40.55 | 2.06 | 0.48 | 10.41 | 0.11 |
Mandatory Visualizations
Caption: Experimental workflow for qNMR quantification of this compound.
Conclusion
The described ¹H qNMR method provides a specific, accurate, and precise means for quantifying this compound in bulk drug substance. This method is a valuable tool for quality control in the pharmaceutical development of Cetilistat, offering a reliable and efficient alternative to traditional chromatographic techniques. The protocol is straightforward and can be readily implemented in a laboratory equipped with a standard NMR spectrometer.
References
Application Note: High-Performance Liquid Chromatography for Impurity Profiling of Cetilistat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Cetilistat, a potent pancreatic lipase (B570770) inhibitor used in the management of obesity. The described method is stability-indicating, capable of separating Cetilistat from its known impurities and potential degradation products. This document provides comprehensive experimental protocols for method implementation, including sample preparation and forced degradation studies, to aid in the quality control and stability assessment of Cetilistat in bulk drug and pharmaceutical formulations.
Introduction
Cetilistat (2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one) is a therapeutic agent that acts peripherally to inhibit gastrointestinal lipases, thereby reducing the absorption of dietary fats.[1] As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical to ensure its safety and efficacy. Impurity profiling is a key aspect of the drug development and manufacturing process, mandated by regulatory agencies worldwide.
This application note presents a validated reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis and stability testing of Cetilistat. The method is designed to separate Cetilistat from its process-related impurities and degradation products that may form under various stress conditions.
Known Impurities of Cetilistat
Several potential impurities of Cetilistat have been identified. These can arise from the manufacturing process or through degradation. A list of known impurities is provided in Table 1.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | 890655-08-0 | C₂₅H₄₁NO₄ | 419.60 |
| Cetilistat Impurity 3 (2-ethoxy-6-methyl-3,1-benzoxazin-4-one) | 135498-43-0 | C₁₁H₁₁NO₃ | 205.22 |
| Cetilistat Impurity 7 (3-(3-hydroxy-4-methylphenyl)oxazolidin-2-one) | 62072-61-1 | C₁₀H₁₁NO₃ | 193.20 |
Table 1: List of Known Cetilistat Impurities
Experimental Protocols
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method for the analysis of Cetilistat and its impurities is summarized in Table 2.[2]
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV detector |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 4.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | Sufficient to allow for the elution of all impurities and the active peak |
Table 2: HPLC Method Parameters
Preparation of Solutions
a. Phosphate Buffer (pH 4.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired concentration (e.g., 0.05 M). Adjust the pH to 4.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
b. Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer (pH 4.0) in a 60:40 volume ratio. Degas the mobile phase before use.
c. Standard Stock Solution of Cetilistat (100 µg/mL): Accurately weigh about 10 mg of Cetilistat reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and make up the volume with the mobile phase.
d. Sample Solution Preparation (for bulk drug): Accurately weigh about 10 mg of the Cetilistat sample and prepare a 100 µg/mL solution as described for the standard stock solution.
e. Sample Solution Preparation (for pharmaceutical formulation): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Cetilistat to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Make up the volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[2]
a. Acid Degradation: To 1 mL of the Cetilistat stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 2 hours. After the incubation period, neutralize the solution with 1 mL of 0.1 N NaOH and dilute to 10 mL with the mobile phase.
b. Alkaline Degradation: To 1 mL of the Cetilistat stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 2 hours. After the incubation period, neutralize the solution with 1 mL of 0.1 N HCl and dilute to 10 mL with the mobile phase.
c. Oxidative Degradation: To 1 mL of the Cetilistat stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
d. Thermal Degradation: Expose the solid Cetilistat powder to a temperature of 105°C in a hot air oven for 24 hours. After exposure, allow the powder to cool to room temperature and prepare a 100 µg/mL solution in the mobile phase.
e. Photolytic Degradation: Expose the solid Cetilistat powder to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Data Presentation
The results of the method validation and forced degradation studies should be systematically recorded.
Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.998 | 20-100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.26%[2] |
| Precision (% RSD) | ≤ 2.0% | Complies |
| LOD (µg/mL) | Reportable | 1.961[2] |
| LOQ (µg/mL) | Reportable | 5.944[2] |
| Specificity | No interference from blank, placebo, or degradants | Complies |
Table 3: Summary of Method Validation Data
Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid (0.1 N HCl) | Mild | Minor degradation peaks observed. |
| Alkali (0.1 N NaOH) | Significant | Major degradation peaks observed.[2] |
| Oxidative (3% H₂O₂) | No degradation | No significant degradation peaks observed.[2] |
| Thermal (105°C) | Significant | Degradation peaks observed.[2] |
| Photolytic (UV) | Moderate | Some degradation peaks observed. |
Table 4: Summary of Forced Degradation Studies
Visualizations
The following diagrams illustrate the experimental workflow for Cetilistat impurity profiling.
Caption: Experimental workflow for Cetilistat impurity analysis.
Caption: Forced degradation pathways of Cetilistat.
Conclusion
The HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Cetilistat and its impurities. The method is suitable for the routine quality control of Cetilistat in bulk drug and pharmaceutical dosage forms. The provided forced degradation protocol can be effectively used to investigate the degradation pathways of Cetilistat and to ensure the safety and stability of the final drug product. Further characterization of the degradation products using techniques like LC-MS/MS is recommended for a complete impurity profile.
References
Troubleshooting & Optimization
Troubleshooting Cetilistat impurity 1 HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Cetilistat and its related impurities, specifically focusing on "Cetilistat impurity 1."
Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. However, various issues can arise during analysis, leading to inaccurate results. This guide provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of Cetilistat and its impurities.
Common HPLC Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.[1] - Column overload.[1][2] - Improper mobile phase pH.[2][3] - Column contamination or degradation.[1][4] - Excessive dead volume in the system.[4][5] | - Adjust mobile phase pH or add an ion-pairing agent.[3] - Reduce sample concentration or injection volume.[3][5] - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Flush the column with a strong solvent or replace it if necessary.[1][4] - Check and minimize the length and diameter of tubing; ensure fittings are secure.[5] |
| Peak Splitting or Shoulders | - Column void or contamination at the inlet.[1][3] - Sample solvent incompatible with the mobile phase.[4][5] - Partially blocked frit. - Co-elution with an interfering peak. | - Reverse-flush the column or replace it. Use a guard column to protect the analytical column.[1] - Dissolve the sample in the mobile phase or a weaker solvent.[4][5] - Backflush the column or replace the frit. - Adjust mobile phase composition or gradient to improve separation. |
| Peak Broadening | - Column deterioration.[1] - High flow rate. - Large injection volume or high sample concentration.[2] - Extra-column volume. | - Replace the column.[1] - Optimize the flow rate. - Reduce the injection volume or dilute the sample.[2] - Use shorter, narrower tubing. |
| Ghost Peaks | - Contaminants in the mobile phase or sample.[1] - Carryover from previous injections. - Sample degradation.[1] | - Use high-purity solvents and freshly prepared mobile phase.[1] - Implement a robust needle wash program and inject a blank run. - Ensure sample stability and proper storage. |
| Retention Time Shifts | - Changes in mobile phase composition or pH. - Fluctuations in column temperature. - Inadequate column equilibration. - Pump issues (e.g., leaks, air bubbles). | - Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for stable temperature control. - Equilibrate the column with at least 10-20 column volumes of mobile phase. - Purge the pump to remove air bubbles and check for leaks. |
Frequently Asked Questions (FAQs)
Q1: My chromatogram for Cetilistat analysis shows significant peak tailing for the main peak. What should I investigate first?
A1: Peak tailing for Cetilistat can be caused by several factors.[1][2] Start by checking the mobile phase pH, as this can influence the ionization of the analyte and its interaction with the stationary phase.[2][3] If the pH is appropriate, consider the possibility of column overload by reducing your sample concentration.[1][2] Also, inspect the column's performance; it might be contaminated or nearing the end of its lifespan.[1][4]
Q2: I am observing a small shoulder on the this compound peak. How can I resolve this?
A2: A shoulder on a peak often indicates the presence of a co-eluting impurity or a problem with the column.[5] First, try to optimize the mobile phase composition or the gradient profile to improve the resolution between the impurity and the interfering peak. If this doesn't work, the issue might be a partially blocked frit or a void at the head of the column.[3] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
Q3: My retention times are drifting with each injection. What is the likely cause?
A3: Retention time drift is often related to the mobile phase or the HPLC system itself. Ensure your mobile phase is well-mixed and degassed, as compositional changes can affect retention. Also, confirm that the column is properly equilibrated between injections. Unstable column temperature can also cause drift, so using a column oven is recommended. Finally, check the pump for any signs of leaks or pressure fluctuations, which could indicate air bubbles or failing seals.
Q4: I see unexpected peaks (ghost peaks) in my blank injections. Where are they coming from?
A4: Ghost peaks are typically due to contamination.[1] The source could be impure solvents, contaminated glassware, or carryover from a previous injection.[1] Always use HPLC-grade solvents and prepare fresh mobile phase daily.[1] To address carryover, implement a thorough needle and injector wash routine. Running a blank gradient after a high-concentration sample can help identify if carryover is the issue.
Experimental Protocols
HPLC Method for Cetilistat and Related Impurities
This protocol is based on a disclosed HPLC determination method.[6][7]
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica.
-
Mobile Phase: A mixed solvent of component A and component B. A patent suggests a mixture of acetonitrile (B52724) and acetic acid (100:0.1 v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 221 nm.[7]
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Cetilistat standard or sample.
-
Dissolve in the mobile phase to prepare a solution with a concentration of approximately 0.5 mg/mL.[6]
-
Forced Degradation Studies of Cetilistat
Forced degradation studies are crucial for understanding the potential impurities that can arise during storage and manufacturing.
-
Acidic Degradation: Expose the drug substance to an acidic solution (e.g., 0.1N HCl) at an elevated temperature. One study noted mild degradation under acidic conditions.[8]
-
Alkaline Degradation: Expose the drug substance to a basic solution (e.g., 0.1N NaOH) at room or elevated temperature. Significant degradation has been observed under alkaline conditions.[8]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent like hydrogen peroxide. Some studies have shown no degradation under oxidative stress.[8]
-
Thermal Degradation: Expose the solid drug substance to dry heat. Significant degradation has been reported under thermal stress.[8]
Visualizations
Troubleshooting Workflow for HPLC Peak Shape Issues
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Cetilistat Degradation Pathway Overview
Caption: Potential degradation pathways of Cetilistat under various stress conditions.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. bvchroma.com [bvchroma.com]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. silicycle.com [silicycle.com]
- 6. scispace.com [scispace.com]
- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 8. wjpls.org [wjpls.org]
Technical Support Center: Optimizing HPLC Analysis of Cetilistat and its Impurities
Welcome to the technical support center for the HPLC analysis of Cetilistat. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of Cetilistat and its impurities?
A1: A common starting point for analyzing Cetilistat and its related substances is a reversed-phase HPLC (RP-HPLC) method. A typical setup uses a C18 or Phenyl column with a mobile phase consisting of an acidic phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol.[1][2][3] Detection is generally performed using a UV detector at a wavelength between 222 nm and 228 nm.[1][2][4]
Q2: What are the critical parameters to consider during method development for Cetilistat?
A2: During method development, focus on optimizing mobile phase composition (organic modifier ratio and buffer pH), column chemistry, and temperature to achieve adequate resolution between Cetilistat and its potential impurities. The pH of the mobile phase is particularly important for controlling the retention and peak shape of acidic or basic analytes.[5] Forced degradation studies are crucial to ensure the method is stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[2][6]
Q3: What are the typical validation parameters for an HPLC method for Cetilistat according to ICH guidelines?
A3: According to International Conference on Harmonisation (ICH) guidelines, the validation of an HPLC method should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9][10] These parameters ensure the method is suitable for its intended purpose.[10]
Q4: What are the known degradation pathways for Cetilistat?
A4: Forced degradation studies have shown that Cetilistat is susceptible to degradation under certain stress conditions. Significant degradation has been observed under alkaline (base hydrolysis) and thermal stress conditions.[2] Mild degradation occurs in acidic conditions, while the molecule shows stability against oxidation.[2] This information is vital for developing a stability-indicating method and for understanding the molecule's intrinsic stability.[6]
Experimental Protocols
Protocol 1: HPLC Method for Cetilistat and Related Substances
This protocol is a representative method based on published literature for the determination of Cetilistat and its impurities.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Column Temperature: 30°C.
-
Autosampler Temperature: 10°C.
-
-
Mobile Phase and Reagents:
-
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Cetilistat reference standard in a 10 mL volumetric flask using a small amount of DMSO and diluting with acetonitrile to obtain a concentration of 1000 µg/mL.[2]
-
Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration of approximately 60 µg/mL.[2]
-
Sample Solution: Prepare the test sample (e.g., from a pharmaceutical formulation) in the mobile phase to obtain a theoretical Cetilistat concentration similar to the working standard solution. Filter the final solution through a 0.45 µm nylon filter before injection.[2]
-
Protocol 2: System Suitability Testing
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[7]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard solution five or six replicate times.[2][11]
-
Calculate the system suitability parameters from the resulting chromatograms. The acceptance criteria should be pre-defined.
Data Presentation
Table 1: Example HPLC Method Parameters for Cetilistat Analysis
| Parameter | Condition | Reference |
| Column | BDS Hypersil C18 (250x4.6mm, 5µm) | [2] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (60:40 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection (UV) | 228 nm | [2] |
| Column Temp. | 30°C | [12] |
| Injection Vol. | 10 µL | [3] |
| Retention Time | ~2.73 min | [2] |
Table 2: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration.[13] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates system precision and reproducibility.[9][11] |
| % RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Indicates stability of the pump and system. |
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Q: My Cetilistat peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where a peak has a drawn-out tail on the right side, is a common issue.[5]
-
Possible Causes:
-
Secondary Interactions: Cetilistat may interact with active silanol (B1196071) groups on the silica-based column packing. This is a frequent cause of tailing for basic compounds.[13]
-
Column Overload: Injecting too much sample can saturate the column.[12][14]
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can disrupt the sample path.[12][15]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[5]
-
-
Solutions:
-
Modify Mobile Phase: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing secondary interactions.[15] Alternatively, adding a competitive amine (e.g., triethylamine) can mask the active sites.
-
Reduce Sample Load: Dilute the sample or reduce the injection volume.[14]
-
Column Maintenance: Flush the column with a strong solvent or replace the guard column. If a void is suspected, the column may need to be replaced.[14]
-
Use a Different Column: Consider using a column with high-purity silica (B1680970) or one that is end-capped to minimize silanol interactions.
-
Q: I am observing a sudden increase in backpressure. What should I do?
A: High backpressure can damage the HPLC system and indicates a blockage.[12]
-
Possible Causes:
-
Solutions:
-
Isolate the Problem: Systematically remove components from the flow path (starting from the detector and moving backward) to identify the source of the pressure.
-
Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent.
-
Filter Solvents and Samples: Always filter mobile phases and samples to remove particulates.[12][15] Use an in-line filter before the column for added protection.[15]
-
Check Tubing: Inspect tubing for kinks or blockages and replace if necessary.[12]
-
Q: My peak shapes are distorted (fronting or split). Why is this happening?
A: Distorted peaks can compromise the accuracy of your analysis.[5]
-
Possible Causes & Solutions:
-
Peak Fronting: This is often caused by injecting the sample in a solvent that is much stronger than the mobile phase or by sample overload.[12] Solution: Ensure your sample solvent is similar in strength to, or weaker than, the mobile phase. Try reducing the injection volume.[12]
-
Split Peaks: This can indicate a partially blocked frit, a void in the column packing, or a poorly made tubing connection.[12][15] Solution: Check all fittings. If the problem persists, try cleaning the column by flushing or replacing the column if a void has formed.[12]
-
Q: I'm seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
A: Ghost peaks are unexpected peaks that do not correspond to any component in your sample.[5]
-
Possible Causes:
-
Solutions:
-
Use High-Purity Reagents: Use fresh, HPLC-grade solvents and high-purity salts for your mobile phase.[14]
-
Implement a Needle Wash: Use a strong, appropriate solvent in the autosampler's needle wash function to clean the injection port between runs.
-
Run Blanks: Inject a blank (mobile phase or sample solvent) to confirm if the ghost peak is from the system or the sample preparation process.
-
Visualizations
Below are diagrams created using the DOT language to visualize common workflows in HPLC troubleshooting.
References
- 1. Determination of the Related Substances of Cetilistat by HPLC [chinjmap.com]
- 2. wjpls.org [wjpls.org]
- 3. HPLC determination method for Cetilistat and related impurities (2015) | Qin Jun | 4 Citations [scispace.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. maxisci.com [maxisci.com]
- 13. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 14. mastelf.com [mastelf.com]
- 15. agilent.com [agilent.com]
Addressing peak tailing in Cetilistat impurity 1 chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of Cetilistat and its related impurities, specifically Impurity 1.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in chromatography?
A1: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] A tailing factor (Tf) greater than 1.2 is generally considered indicative of significant tailing.[3]
Q2: Why is peak tailing a problem for the analysis of Cetilistat Impurity 1?
A2: Peak tailing can negatively impact analytical results by causing decreased resolution between adjacent peaks and leading to inaccurate peak integration and quantification.[2] This can compromise the accuracy and reliability of impurity profiling, which is critical in pharmaceutical development.
Q3: What are the most common causes of peak tailing?
A3: The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5] For silica-based columns, this frequently involves interactions between basic or polar functional groups on the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[4] Other causes include column overload, column degradation, improper mobile phase pH, and instrumental issues like extra-column dead volume.[3][6]
Q4: Does Cetilistat or its Impurity 1 have properties that make them prone to peak tailing?
A4: Yes. This compound, identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, contains a carboxylic acid group.[7][8] This acidic group can interact with the stationary phase, but more significantly, the molecule also possesses polar N-H groups that can interact with active sites like free silanols on the column packing, leading to peak tailing.[4] Peak tailing in HPLC primarily affects compounds with basic functional groups (like amines) but can also be influenced by other polar functionalities.[1]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Step 1: Initial System Evaluation
Q: All peaks in my chromatogram are tailing, not just Impurity 1. What should I check first?
A: When all peaks exhibit tailing, the issue is likely systemic rather than chemical.
-
Check for Column Voids or Contamination: The column's stationary phase may have settled, creating a void at the inlet, or the inlet frit could be partially blocked by particulates from the sample or system.[2][9] This can distort the sample flow path.
-
Look for Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or improper fittings, can lead to band broadening and tailing.[3][6] This is especially noticeable for early-eluting peaks.
-
Solution: Ensure all tubing and connections are appropriate for the system and minimize tubing length where possible.
-
Step 2: Method and Mobile Phase Optimization
Q: Only the peak for Impurity 1 is tailing. Where should I start troubleshooting?
A: Tailing of a specific peak points towards a chemical interaction between the analyte and the stationary phase. The mobile phase composition is the most effective tool to address this.
dot
Caption: A logical workflow for troubleshooting peak tailing.
Q: How does mobile phase pH affect the peak shape of Impurity 1?
A: The pH of the mobile phase is a critical parameter. To minimize secondary interactions with residual silanols on a C18 column, it's recommended to operate at a low pH (e.g., pH ≤ 3).[1][4] At this low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.
-
Experimental Protocol: Prepare the aqueous portion of your mobile phase with an acidic additive. For example, add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[10][11] A phosphate (B84403) buffer can also be used to maintain a stable pH of around 4.0.[12]
Q: Should I use additives in my mobile phase?
A: Yes, additives can significantly improve peak shape.
-
Acidic Additives: As mentioned, acids like TFA or formic acid control the pH.[10][11]
-
Competing Bases: For basic compounds, a small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase.[6][10] TEA interacts with the active silanol sites, effectively shielding them from the analyte. However, modern, high-purity columns often make this less necessary.[1][6]
dot
Caption: Mechanism of silanol interaction causing peak tailing.
Step 3: Column and Sample Considerations
Q: Could my column be the problem?
A: Yes, the choice and condition of the column are crucial.
-
Use End-Capped Columns: Modern columns are often "end-capped," where many residual silanol groups are chemically bonded with a small silylating agent to make them inert.[4][6] Using a base-deactivated silica (BDS) or other high-purity silica column is highly recommended for analyzing polar or ionizable compounds.[6][12]
-
Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, consider a column with a different chemistry, such as a polar-embedded phase or a hybrid stationary phase, which offer reduced silanol activity.[1][3]
Q: Can my sample preparation affect peak shape?
A: Absolutely. Two key factors are sample solvent and concentration.
-
Sample Solvent: Ideally, dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.[3] Injecting a sample dissolved in a much stronger solvent can cause peak distortion.
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase and cause tailing.[2][6]
Experimental Protocols & Data
The following tables provide starting parameters for method development and a summary of troubleshooting strategies.
Table 1: Recommended Starting HPLC Method for Cetilistat Analysis
| Parameter | Recommended Condition | Reference |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | [12] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (60:40 v/v) | [12] |
| Alternate Mobile Phase | Methanol : Water : Trifluoroacetic Acid (85:15:0.1 v/v/v) | [11][13] |
| Flow Rate | 1.0 mL/min | [12] |
| Detection Wavelength | 228 nm or 222 nm | [11][12] |
| Column Temperature | 20-40 °C (Ambient or controlled at 30°C) | [14][15] |
| Injection Volume | 10-20 µL | [14] |
| Sample Solvent | Acetonitrile or Mobile Phase | [12][14] |
Table 2: Troubleshooting Summary for Peak Tailing of Impurity 1
| Observation | Potential Cause | Recommended Solution |
| All peaks tail | Column void / frit blockage | Backflush or replace the column. Use a guard column.[2][9] |
| Extra-column dead volume | Use shorter, narrower-bore tubing and proper fittings.[6] | |
| Only Impurity 1 peak tails | Secondary silanol interactions | Lower mobile phase pH to ≤ 3 with 0.1% TFA or formic acid.[1][4] |
| Inappropriate column chemistry | Use a modern, high-purity, end-capped C18 column.[4][6] | |
| Column overload (mass) | Dilute the sample and re-inject.[2][6] | |
| Sample solvent mismatch | Dissolve the sample in the mobile phase or a weaker solvent.[3] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. wjpls.org [wjpls.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. scispace.com [scispace.com]
- 15. wjpsonline.com [wjpsonline.com]
Improving sensitivity of Cetilistat impurity 1 detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of Cetilistat and its impurities, with a specific focus on improving the sensitivity of Cetilistat impurity 1 detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity associated with the synthesis of Cetilistat.[1][2][3] It is identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[4] Like Cetilistat, it is an inhibitor of pancreatic lipase.[1][2][3]
Q2: Which analytical techniques are most suitable for detecting this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV/PDA detection is a commonly used and effective method for the determination of Cetilistat and its related impurities.[5][6][7] For higher sensitivity and specificity, particularly in biological samples, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is recommended.[8]
Q3: What are the typical chromatographic conditions for the analysis of Cetilistat and its impurities by HPLC?
A3: A common approach involves using a C18 column (octadecylsilane chemically bonded silica) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidic aqueous solution.[5][6][9] A typical mobile phase could be a mixture of acetonitrile and acetic acid in a ratio of 100:0.1 (v/v).[6] The detection wavelength is often set around 221-228 nm.[6][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low sensitivity for this compound | 1. Suboptimal mobile phase composition.2. Inappropriate detection wavelength.3. High background noise from solvents.4. Insufficient sample concentration. | 1. Optimize the mobile phase. Try different organic solvents (acetonitrile vs. methanol) and adjust the acidic modifier (e.g., acetic acid, formic acid, trifluoroacetic acid) concentration.[6][9]2. Perform a UV scan of this compound to determine its maximum absorbance wavelength and set the detector accordingly.3. Use high-purity, HPLC or LC-MS grade solvents to minimize background noise.[12]4. If possible and within the linear range of the method, increase the concentration of the sample injected. |
| Poor peak shape (tailing or fronting) | 1. Column degradation or contamination.2. Incompatible sample solvent.3. pH of the mobile phase is not optimal. | 1. Flush the column with a strong solvent or replace the column if necessary.[12]2. Dissolve the sample in the mobile phase to ensure compatibility.[5]3. Adjust the pH of the aqueous component of the mobile phase to ensure the analyte is in a single ionic form. |
| Co-elution of impurity 1 with Cetilistat or other impurities | 1. Insufficient separation efficiency of the column.2. Inadequate mobile phase gradient or isocratic composition. | 1. Use a column with a smaller particle size or a longer column to increase theoretical plates.[12]2. Optimize the gradient profile (if using a gradient) or the ratio of organic to aqueous phase (if isocratic) to improve resolution. |
| Inconsistent retention times | 1. Fluctuation in column temperature.2. Inadequate system equilibration.3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature (e.g., 30°C).[6]2. Ensure the HPLC system is adequately equilibrated with the mobile phase before injecting samples.[12]3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Cetilistat and its Impurities
This protocol is based on a method for the rapid and convenient determination of Cetilistat and its related impurities.[5][6]
1. Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica (B1680970) (C18)
-
Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (100:0.1 v/v)[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 221 nm[6]
-
Column Temperature: 30°C[6]
-
Injection Volume: 20 µL[6]
2. Sample Preparation:
-
Prepare a stock solution of the Cetilistat sample or standard by dissolving an appropriate amount in the mobile phase to achieve a concentration of 0.5 mg/mL.[5][6]
-
Perform serial dilutions with the mobile phase to prepare working standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[11]
3. Data Analysis:
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the impurities based on the peak area response.
Protocol 2: High-Sensitivity UPLC-MS/MS Method for Impurity A (this compound) in Biological Samples
This protocol is adapted from a method for determining Cetilistat impurity A in biological samples, emphasizing high sensitivity.[8]
1. UPLC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC)
-
Mass Spectrometry: Tandem Mass Spectrometer with Electrospray Ionization (ESI)[8]
-
(Specific column, mobile phase, and mass spectrometer parameters should be optimized based on the instrument and specific sample matrix.)
2. Sample Preparation (from plasma):
-
Perform a protein precipitation or liquid-liquid extraction to remove matrix components.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
3. Data Acquisition and Analysis:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
| Parameter | HPLC Method | Reference |
| Detection Limit (Impurity A/1) | 1.02 ng (equivalent to 0.010% of the major component) | [6] |
| Detection Limit (Impurity C) | 1.04 ng (equivalent to 0.010% of the major component) | [6] |
| Detection Limit (Impurity D) | 1.75 ng (equivalent to 0.018% of the major component) | [6] |
| Linearity Range (Cetilistat) | 25-75 µg/mL | [9] |
| LOD (Cetilistat) | 1.48 µg/mL | [9] |
| LOQ (Cetilistat) | 4.47 µg/mL | [9] |
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. HPLC determination method for Cetilistat and related impurities (2015) | Qin Jun | 4 Citations [scispace.com]
- 6. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ejpmr.com [ejpmr.com]
- 11. wjpls.org [wjpls.org]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of Cetilistat and its Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the on-column degradation of Cetilistat impurity 1 during HPLC analysis.
Troubleshooting Guide: Minimizing On-Column Degradation of this compound
On-column degradation can lead to inaccurate quantification of impurities and compromise the reliability of analytical data. This guide provides a systematic approach to troubleshoot and minimize the degradation of this compound during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the on-column degradation of this compound?
A1: On-column degradation of this compound can be influenced by several factors, primarily related to the HPLC method parameters. Given the chemical structure of Cetilistat and its impurities, which often contain ester and amide functionalities, the most probable causes are:
-
Mobile Phase pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of ester or amide bonds within the molecule.
-
Column Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Stationary Phase Interactions: Active sites on the column's stationary phase, such as residual silanols on silica-based columns, can interact with the analyte and promote degradation.[2]
-
Mobile Phase Composition: The presence of certain additives or high water content in the mobile phase can sometimes contribute to analyte instability.[3][4]
-
Analyte Residence Time: Longer analysis times increase the exposure of the analyte to potentially degradative conditions on the column.[2]
Q2: I am observing a new, unexpected peak in my chromatogram when analyzing Cetilistat, which I suspect is a degradant of impurity 1. How can I confirm this?
A2: To confirm if the new peak is a result of on-column degradation, you can perform the following experiments:
-
Vary Injection Volume: Inject different volumes of the same sample. If the peak area of the suspected degradant increases disproportionately with the injection volume of impurity 1, it may indicate on-column degradation.
-
Vary Flow Rate: A lower flow rate increases the residence time of the analyte on the column. If the area of the suspected degradant peak increases at a lower flow rate, this is a strong indicator of on-column degradation.
-
Analyze at a Lower Temperature: Analyze the sample at a reduced column temperature (e.g., 25°C or lower).[1] If the suspected degradant peak is significantly reduced or disappears, it is likely a result of thermally induced on-column degradation.
-
Stop-Flow Experiment: Inject the sample and stop the flow when the impurity 1 peak is in the column. After a certain period (e.g., 30-60 minutes), resume the flow. An increase in the degradant peak area compared to a normal run suggests on-column degradation.
Q3: What are the recommended initial steps to minimize the on-column degradation of this compound?
A3: Start by optimizing the critical HPLC method parameters:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is within a stable range for the analyte. For compounds with ester or amide linkages, a slightly acidic pH (e.g., pH 3-5) is often a good starting point to minimize hydrolysis.
-
Reduce Column Temperature: Lower the column temperature. Analyses at or slightly above room temperature (e.g., 25-30°C) are recommended to see if the degradation is temperature-dependent.[1][5]
-
Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica (B1680970) column with good end-capping to minimize interactions with residual silanol (B1196071) groups.
-
Prepare Fresh Mobile Phase: Always use freshly prepared and properly degassed mobile phase to avoid potential issues with contaminants or dissolved oxygen that might promote degradation.[1]
Experimental Protocols
Standard HPLC Method for Cetilistat and its Impurities
This protocol is a general starting point based on published methods and can be optimized to minimize degradation.
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilane bonded silica), 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Acetonitrile/Methanol mixtureB: Water with an acidic modifier (e.g., 0.1% Acetic Acid or Formic Acid) |
| Gradient | Optimized to achieve good separation of Cetilistat and its impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C (can be lowered to 25°C to investigate degradation) |
| Detection Wavelength | 221 nm |
| Injection Volume | 10-20 µL |
| Sample Diluent | Mobile phase |
Note: The exact mobile phase composition and gradient should be optimized for your specific separation needs.
Protocol for Investigating On-Column Degradation
-
Prepare a standard solution of this compound at a known concentration.
-
Initial Analysis: Analyze the standard using the standard HPLC method. Note the peak area of impurity 1 and any suspected degradation products.
-
Temperature Variation:
-
Decrease the column temperature to 25°C and re-analyze the standard.
-
If degradation is still suspected, further decrease the temperature to 20°C.
-
Compare the peak areas of the suspected degradant at different temperatures.
-
-
pH Variation:
-
Prepare mobile phases with slightly different pH values (e.g., by adjusting the concentration of the acidic modifier).
-
Analyze the standard with each mobile phase and compare the results.
-
-
Flow Rate Variation:
-
Decrease the flow rate to 0.8 mL/min and re-analyze the standard.
-
Increase the flow rate to 1.2 mL/min and re-analyze.
-
Observe the trend in the degradant peak area with the change in flow rate.
-
Data Presentation
Table 1: Effect of Column Temperature on the Formation of Degradation Product X
| Column Temperature (°C) | Impurity 1 Peak Area | Degradation Product X Peak Area | % Degradation |
| 40 | 985,000 | 15,000 | 1.50% |
| 30 | 995,000 | 5,000 | 0.50% |
| 25 | 999,000 | 1,000 | 0.10% |
Table 2: Effect of Mobile Phase pH on the Formation of Degradation Product X
| Mobile Phase pH | Impurity 1 Peak Area | Degradation Product X Peak Area | % Degradation |
| 2.5 | 998,000 | 2,000 | 0.20% |
| 3.5 | 999,500 | 500 | 0.05% |
| 4.5 | 997,000 | 3,000 | 0.30% |
Visualizations
Caption: Troubleshooting workflow for on-column degradation.
Caption: Potential on-column degradation pathway.
References
- 1. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
Technical Support Center: Analysis of Cetilistat Impurity 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Cetilistat impurity 1.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your analytical workflow.
Issue: Poor peak shape, unexpected retention time shifts, or signal suppression/enhancement for this compound.
This is a common indication of matrix effects, where components of the sample matrix co-elute with the analyte and interfere with the ionization process in the mass spectrometer.[1][2]
Workflow for Troubleshooting Matrix Effects
Caption: A systematic workflow for identifying, mitigating, and verifying the resolution of matrix effects.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3]
2. How can I qualitatively assess if I have a matrix effect?
A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[4][5] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
3. What are the primary strategies to minimize or eliminate matrix effects?
There are three main approaches to address matrix effects:
-
Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[6]
-
Chromatographic Separation: Modifying the chromatographic conditions can separate the analyte of interest from the interfering matrix components. This can involve changing the column, mobile phase, or gradient profile.[4]
-
Calibration Strategies: When matrix effects cannot be eliminated, their impact can be compensated for using specific calibration techniques. The use of a stable isotope-labeled internal standard is considered the gold standard.[7] Other methods include matrix-matched calibration and the standard addition method.[5][7]
Decision Tree for Mitigation Strategy
Caption: A decision tree to guide the selection of an appropriate strategy to mitigate matrix effects.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify retention time regions with ion suppression or enhancement.
Methodology:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system as follows:
-
Infuse the standard solution post-column into the MS detector at a constant flow rate using a syringe pump and a T-connector.
-
The analytical column is connected to the other inlet of the T-connector.
-
-
Inject a blank matrix extract (that does not contain the analyte) onto the LC column.
-
Monitor the signal of the infused analyte. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.[4]
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A: Standard solution of this compound in a neat solvent (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
While specific quantitative data for matrix effects on this compound is not publicly available, the following table illustrates how to present such data once obtained from the experimental protocol described above.
| Matrix Source | Analyte Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-extraction Spike) | Matrix Effect (%) |
| Plasma | 10 | 150,000 | 120,000 | 80.0 (Suppression) |
| Urine | 10 | 150,000 | 165,000 | 110.0 (Enhancement) |
| Formulation A | 10 | 150,000 | 75,000 | 50.0 (Suppression) |
This compound Information
| Parameter | Information | Reference |
| Chemical Name | 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | [8] |
| Molecular Formula | C25H41NO4 | [8][9] |
| Molecular Weight | 419.6 | [8] |
| Analyte Type | Impurity of Cetilistat, a pancreatic lipase (B570770) inhibitor. | [9][10][11] |
Analytical Method Considerations for Cetilistat and Impurities
Published methods for the analysis of Cetilistat and its impurities often utilize reverse-phase HPLC with a C18 column.[12][13]
Typical HPLC Conditions:
-
Mobile Phase: A mixed solvent system, for example, acetonitrile (B52724) and an acidic modifier (e.g., acetic acid or formic acid).[13]
-
Detection: UV detection around 221 nm or mass spectrometry.[13]
-
Column Temperature: Typically maintained between 20-40 °C.[12][13]
For more sensitive and selective analysis, especially in complex biological matrices, UPLC-MS/MS methods have been developed.[14] These methods are highly effective for determining low levels of impurities.[14]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. HPLC determination method for Cetilistat and related impurities (2015) | Qin Jun | 4 Citations [scispace.com]
- 13. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
Cetilistat Impurity 1 Method Validation: A Technical Support Center
Welcome to the technical support center for Cetilistat Impurity 1 method validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical method validation for this specific impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a substance related to the active pharmaceutical ingredient (API) Cetilistat, an anti-obesity drug.[1][2] The monitoring and quantification of impurities in pharmaceutical products are critical to ensure the safety and efficacy of the drug.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the identification and control of impurities.[3][4]
Q2: What are the typical analytical techniques used for the determination of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for the quantification of Cetilistat and its related impurities.[5][6][7] The selection of an appropriate column, such as a C18 column, and mobile phase is crucial for achieving adequate separation and sensitivity.[6][8]
Q3: What are the key parameters to consider during the validation of an analytical method for this compound?
A3: According to ICH guidelines, the key validation parameters for an impurity quantification method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4][9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the validation of an analytical method for this compound.
Issue 1: Poor Resolution Between Cetilistat and Impurity 1 Peaks
Symptoms:
-
Overlapping peaks for Cetilistat and Impurity 1.
-
Inability to accurately integrate the peak area of Impurity 1.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[8] Experiment with different pH values of the buffer to improve selectivity. |
| Suboptimal Column Chemistry | Screen different stationary phases (e.g., C8, Phenyl-Hexyl) to find one that provides better selectivity for the two compounds. |
| Inadequate Flow Rate or Temperature | Adjust the flow rate or column temperature. A lower flow rate or a change in temperature can sometimes improve resolution.[4] |
Issue 2: Inconsistent or Low Recovery in Accuracy Studies
Symptoms:
-
The percentage recovery of the spiked Impurity 1 standard is outside the acceptable range (typically 80-120%).
-
High variability in recovery results across different concentration levels.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | Ensure complete dissolution of the impurity standard and the sample. Sonication may be required.[5] Verify the accuracy of all volumetric dilutions. |
| Matrix Effects | The sample matrix may be interfering with the analysis.[10] Evaluate the extraction procedure to ensure the impurity is efficiently recovered from the sample matrix. |
| Degradation of the Impurity | Cetilistat and its impurities can degrade under certain conditions.[5] Prepare solutions fresh and store them under appropriate conditions (e.g., protected from light, refrigerated). |
Issue 3: Failure to Meet Linearity Requirements
Symptoms:
-
The correlation coefficient (r²) of the calibration curve is below the acceptance criterion (typically ≥ 0.99).
-
The y-intercept of the regression line is significantly different from zero.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Carefully re-prepare the calibration standards, ensuring accurate weighing and dilutions. |
| Detector Saturation | If the concentration range is too high, the detector response may become non-linear.[11] Reduce the concentration of the highest calibration standard. |
| Inappropriate Range | The selected concentration range may not be appropriate for the impurity level.[11] Adjust the range to be relevant to the expected concentration of the impurity in the sample. |
Experimental Protocols
Specificity (Forced Degradation Study)
The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of other components. For impurity methods, this is often demonstrated through forced degradation studies.[12]
Methodology:
-
Prepare Samples: Subject Cetilistat drug substance to various stress conditions to induce degradation. These conditions typically include:
-
Analysis: Analyze the stressed samples, along with an unstressed sample and a blank, using the proposed HPLC method.
-
Evaluation: The method is considered specific if the Impurity 1 peak is well-resolved from any degradation products and the main Cetilistat peak. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Methodology:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound at different concentrations. The range should typically span from the reporting limit to 120% of the specification limit for the impurity.[11]
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation: Plot the mean peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Y-intercept | Should be close to zero and not statistically significant. |
| Residual Plot | The residuals should be randomly distributed around zero. |
Visualizations
Caption: Workflow for this compound HPLC Method Validation.
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. pharmtech.com [pharmtech.com]
- 5. wjpls.org [wjpls.org]
- 6. scispace.com [scispace.com]
- 7. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
Impact of mobile phase composition on Cetilistat impurity 1 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Cetilistat and its impurities, with a focus on "Cetilistat impurity 1."
Frequently Asked Questions (FAQs)
Q1: We are observing poor separation between Cetilistat and a closely eluting impurity, designated as Impurity 1. How can we improve the resolution?
A1: Achieving optimal separation between an active pharmaceutical ingredient (API) like Cetilistat and a closely eluting impurity requires a systematic approach to method optimization. The mobile phase composition is a critical factor influencing this separation. Here are key parameters to investigate:
-
Organic Modifier: The type and proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase significantly impact retention and selectivity. Varying the organic modifier or using a combination can alter the elution order and improve resolution.
-
Aqueous Phase pH: The pH of the aqueous portion of the mobile phase can dramatically affect the retention of ionizable compounds. Since the exact chemical structure and pKa of "this compound" can vary between sources, a pH screening study is highly recommended. Systematically adjusting the pH can modify the charge state of both Cetilistat and the impurity, leading to differential retention and improved separation.
-
Buffer System: The choice of buffer (e.g., phosphate (B84403), acetate, formate) and its concentration are crucial for maintaining a stable pH and can also influence peak shape. Different buffers can have secondary interactions with the analytes and the stationary phase, affecting selectivity.
Q2: What are some common mobile phase compositions that have been successfully used for the analysis of Cetilistat and its impurities?
A2: Several studies have reported successful HPLC methods for Cetilistat. The selection of the mobile phase is often dependent on the specific column and impurities being analyzed. Some common starting points include:
-
Acetonitrile and phosphate buffer (pH 4.0) in a 60:40 v/v ratio.[1]
-
Methanol, water, and trifluoroacetic acid (TFA) in an 85:15:0.1 v/v/v ratio.
-
Methanol and 0.01N potassium dihydrogen phosphate in a 30:70 v/v ratio.
It is important to note that these are starting points, and optimization will likely be required to achieve the desired separation for your specific sample and impurity profile.
Q3: We are experiencing peak tailing with our Cetilistat peak. What could be the cause and how can we fix it?
A3: Peak tailing in HPLC can be caused by several factors, particularly when analyzing basic or ionizable compounds. Here are some common causes and solutions:
-
Secondary Interactions: Silanol (B1196071) groups on the surface of the silica-based stationary phase can interact with basic analytes, leading to tailing.
-
Solution: Work at a lower pH (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Cetilistat, both ionized and non-ionized forms may exist, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Cetilistat.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Troubleshooting Guide: Separation of Cetilistat and Impurity 1
This guide provides a structured approach to troubleshooting common issues encountered during the separation of Cetilistat and Impurity 1.
Issue 1: Poor Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate mobile phase composition | 1. Organic Modifier Screening: Try different organic solvents (Acetonitrile vs. Methanol) or a ternary mixture. 2. Gradient Optimization: If using a gradient, adjust the slope and duration to increase the separation window between the two peaks. | Improved selectivity and resolution between Cetilistat and Impurity 1. |
| Suboptimal mobile phase pH | 1. pH Screening: Perform a systematic study by varying the mobile phase pH (e.g., from pH 3 to 7) using appropriate buffers. | Enhanced separation due to differential changes in the retention of Cetilistat and Impurity 1. |
| Incorrect column chemistry | 1. Column Screening: Evaluate columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms. | Identification of a stationary phase that provides better selectivity for the analyte pair. |
Issue 2: Peak Tailing or Fronting
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary silanol interactions | 1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or TFA (e.g., 0.1%). 2. Use a Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups. | Sharper, more symmetrical peaks. |
| Inadequate buffering | 1. Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH. 2. Buffer Choice: Select a buffer with a pKa close to the desired mobile phase pH. | Consistent peak shapes and retention times. |
| Sample solvent mismatch | 1. Solvent Matching: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. | Improved peak shape, especially for early eluting peaks. |
Experimental Protocols
Protocol 1: HPLC Method for Cetilistat and Impurities Analysis
This protocol is a general starting point and may require optimization.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 40 60 15 20 80 20 20 80 22 40 60 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Data Presentation
The following table summarizes data from various reported methods for Cetilistat analysis. Note that direct comparison of retention times for "Impurity 1" is challenging due to the ambiguity in its identity across different studies.
Table 1: Summary of Chromatographic Conditions and Performance
| Mobile Phase Composition | Column | Cetilistat Retention Time (min) | Key Observations | Reference |
| Acetonitrile:Phosphate Buffer pH 4.0 (60:40) | BDS Hypersil C18 (250x4.6µm) | 2.73 | Sharp peaks with no tailing or fronting. | [1] |
| Methanol:Water:TFA (85:15:0.1) | C18 | Not Specified | Sharp peaks with no tailing or fronting. | |
| Methanol:0.01N KH2PO4 (30:70) | Sunfire C18 (150x4.5mm, 5µm) | 2.483 | Good peak shape within specified limits. | |
| Acetonitrile:Acetic Acid (100:0.1) | UltimateMB-C18 (250x4.6mm, 5µm) | Not Specified | High detection sensitivity for Impurity A. |
Visualizations
Logical Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for systematically troubleshooting poor separation issues between Cetilistat and Impurity 1.
Factors Influencing Peak Resolution in HPLC
Caption: Key chromatographic factors influenced by mobile phase composition that directly impact peak resolution.
References
Technical Support Center: Optimal Column Selection for Cetilistat Impurity Separation
Welcome to the technical support center for the chromatographic analysis of Cetilistat and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to aid in achieving optimal separation of Cetilistat and its related substances.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column used for the analysis of Cetilistat and its impurities?
A1: The most frequently reported column for the analysis of Cetilistat and its impurities is a reversed-phase (RP) C18 column.[][2][3] Octadecylsilane (ODS) bonded silica (B1680970) is the stationary phase of choice due to the lipophilic nature of Cetilistat. Specific examples of successfully used C18 columns include BDS Hypersil C-18 (250×4.6µm) and SunFire C18 (100Å, 5.0 µm, 4.5 mm X 150 mm).
Q2: Are there alternative column chemistries that can be used for better separation of critical impurity pairs?
A2: Yes, for challenging separations where a C18 column may not provide adequate resolution, a Phenyl-based column can be an excellent alternative. Phenyl columns offer different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings present in Cetilistat and some of its impurities. This can be particularly useful for resolving structurally similar impurities that are difficult to separate based on hydrophobicity alone. An Agilent Phenyl column (250 mm × 4.6 mm, 5 μm) has been successfully used for the determination of Cetilistat's related substances.
Q3: What are the typical mobile phase compositions for Cetilistat impurity analysis?
A3: Common mobile phases are mixtures of an organic solvent and an acidic aqueous buffer. Examples include:
-
Acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a 60:40 ratio.[2]
-
Methanol, water, and trifluoroacetic acid (TFA) in a ratio of 85:15:0.1.[3]
-
A gradient elution using 5 mmol·L-1 potassium dihydrogen phosphate (adjusted to pH 4.0 with phosphoric acid) and acetonitrile.
-
Methanol or acetonitrile mixed with an acid such as formic acid, acetic acid, or trifluoroacetic acid.[4]
Q4: What are the known impurities of Cetilistat?
A4: Several impurities of Cetilistat have been identified. The table below lists some of them with their available information.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight |
| Cetilistat Impurity 1 | 890655-08-0 | C25H41NO4 | 419.60 |
| Cetilistat Impurity 3 | 135498-43-0 | C11H11NO3 | 205.22 |
| Cetilistat Impurity 4 | 2835-98-5 | C7H9NO | 123.16 |
| Cetilistat Impurity 7 | 62072-61-1 | C10H11NO3 | 193.20 |
| Cetilistat Impurity 9 | 2302616-95-9 | C10H11NO3 | 193.20 |
| 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid | 890655-08-0 | C25H41NO4 | 419.6 |
Experimental Protocols
Below are detailed experimental protocols for the analysis of Cetilistat and its impurities using HPLC.
Method 1: Isocratic RP-HPLC using a C18 Column
This method is suitable for routine analysis and quantification of Cetilistat.
-
Chromatographic System:
-
Column: BDS Hypersil C-18 (250×4.6µm, 5µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Solutions:
-
Phosphate Buffer (pH 4.0): Dissolve 0.504g of disodium (B8443419) hydrogen phosphate and 0.301g of potassium dihydrogen phosphate in 100ml of HPLC grade water. Adjust the pH to 4.0 with glacial acetic acid.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Cetilistat and transfer to a 10 mL volumetric flask. Add 1 mL of DMSO and 6 mL of acetonitrile, sonicate for 10 minutes, and then make up the volume with acetonitrile.
-
Working Standard Solutions (20-100 µg/mL): From the standard stock solution, prepare a 100 µg/mL solution by diluting with the mobile phase. Further dilute to obtain concentrations ranging from 20 to 100 µg/mL.
-
Sample Preparation (from tablets): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Cetilistat to a 10 mL volumetric flask. Add 1 mL of DMSO and 9 mL of acetonitrile and sonicate for 15 minutes. Further dilute with the mobile phase to a final concentration within the working standard range. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Method 2: Gradient RP-HPLC using a Phenyl Column for Impurity Profiling
This method is recommended for achieving better resolution of closely eluting impurities.
-
Chromatographic System:
-
Column: Agilent Phenyl (250 mm×4.6 mm, 5 μm).
-
Mobile Phase A: 5 mmol·L-1 potassium dihydrogen phosphate (adjust with 10% phosphoric acid to pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program should be developed to optimize the separation. A starting point could be a linear gradient from 70% A to 30% A over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: 30-40 °C.[4]
-
-
Preparation of Solutions:
-
Mobile Phase A: Prepare the potassium dihydrogen phosphate buffer as described in Method 1 and adjust the pH.
-
Standard and Sample Solutions: Prepare the standard and sample solutions as described in Method 1, using the mobile phase as the diluent where possible. A concentration of 0.5 mg/mL is often used for impurity profiling.[]
-
Troubleshooting Guide
This section addresses common issues encountered during the separation of Cetilistat and its impurities.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between basic impurities and residual silanols on the C18 column. - Inappropriate mobile phase pH. - Column overload. | - Use a highly end-capped C18 column or a Phenyl column. - Lower the mobile phase pH (e.g., to 2.5-3.0) with an acid like TFA or phosphoric acid to suppress silanol (B1196071) ionization. - Reduce the sample concentration or injection volume. |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase. - Column overload (mass or volume). | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration. |
| Poor Resolution of Impurities | - Suboptimal mobile phase composition. - Inadequate column chemistry for the specific impurities. - Low column efficiency. | - Optimize the organic-to-aqueous ratio in the mobile phase. - Switch from a C18 to a Phenyl column to exploit different selectivity. - Use a column with smaller particle size (e.g., < 3 µm) or a longer column. - Optimize the column temperature. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column if performance deteriorates significantly. |
| Ghost Peaks | - Contaminated mobile phase or glassware. - Carryover from the injector. - Impurities from the sample matrix. | - Use high-purity solvents and thoroughly clean all glassware. - Implement a needle wash step in the injection sequence. - Improve the sample preparation procedure to remove interfering substances. |
Visualizations
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing a robust HPLC method for the separation of Cetilistat and its impurities.
Caption: A flowchart outlining the systematic approach to developing a stability-indicating HPLC method for Cetilistat.
Logical Relationship for Troubleshooting Poor Resolution
This diagram provides a decision-making process for addressing poor resolution issues.
Caption: A decision tree for systematically troubleshooting and improving the resolution of Cetilistat and its impurities.
References
Overcoming solubility issues of Cetilistat impurity 1 in analytical solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cetilistat impurity 1 in analytical solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound, also known by its chemical name 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid, is a known process-related impurity of the anti-obesity drug Cetilistat.[1][2][3] Its chemical structure contains a long, nonpolar hexadecyl (C16) chain, which makes it highly lipophilic and poorly soluble in polar analytical solvents commonly used in chromatography, such as water, methanol, and acetonitrile (B52724).[4] The presence of a carboxylic acid group on the benzoic acid ring, however, allows for its solubility to be influenced by the pH of the medium.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: Based on its chemical structure, initial attempts to dissolve this compound should focus on less polar organic solvents or co-solvent mixtures. Dimethyl sulfoxide (B87167) (DMSO) has been noted as a potential solvent. A good starting point would be to use a strong organic solvent and then dilute it with the mobile phase, if compatible with the analytical method. For HPLC applications, it is ideal to dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase to avoid peak distortion.[5]
Q3: Can physical methods be used to improve the solubility of this compound?
A3: Yes, physical methods can significantly aid in the dissolution of poorly soluble compounds. Gentle warming of the solvent and sample mixture in a water bath (e.g., to 30-40°C) can increase the solubility. Additionally, sonication in an ultrasonic bath can help break down solid agglomerates and improve the interaction between the solvent and the impurity. Vigorous mixing, such as vortexing, can also be beneficial. Often, a combination of these techniques is most effective.
Q4: How does pH influence the solubility of this compound, and how can this be used to my advantage?
A4: this compound possesses a carboxylic acid functional group. In acidic conditions (low pH), this group will be protonated (-COOH), making the molecule less polar and less soluble in aqueous solutions. By increasing the pH to a basic level (e.g., pH > 8), the carboxylic acid will be deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in polar solvents like water, methanol, or acetonitrile. This principle can be used to prepare stock solutions in a slightly basic solvent system.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Initial Dissolution Attempt
-
Problem: this compound does not dissolve in the initial analytical solvent (e.g., 100% acetonitrile or methanol).
-
Troubleshooting Steps:
-
Solvent Selection: Switch to a stronger, less polar solvent for the initial stock solution. Good candidates include Dimethylformamide (DMF) or Tetrahydrofuran (THF). Dimethyl sulfoxide (DMSO) is also a viable option.
-
Co-Solvent Approach: Prepare a concentrated stock solution in a small amount of a strong solvent (e.g., DMSO) and then dilute it to the working concentration with your analytical mobile phase.
-
Physical Assistance: Apply gentle heating (30-40°C) and sonication to the sample and solvent mixture to aid dissolution.
-
HPLC Peak Shape Issues
-
Problem: Poor peak shape (e.g., tailing, splitting) is observed after injection.
-
Troubleshooting Steps:
-
Solvent Mismatch: This is often caused by injecting a sample dissolved in a solvent that is much stronger than the mobile phase.[5]
-
Mitigation:
-
If possible, dissolve the impurity directly in the initial mobile phase.
-
If a stronger solvent is necessary for the stock solution, ensure the final concentration of the strong solvent in the injected sample is minimal.
-
Reduce the injection volume.
-
-
Persistent Solubility Issues
-
Problem: The impurity remains insoluble even after trying different solvents and physical methods.
-
Troubleshooting Steps:
-
pH Adjustment: Utilize the acidic nature of the impurity. Prepare a stock solution in a slightly basic medium. For example, add a small amount of a volatile base like ammonium (B1175870) hydroxide (B78521) to the solvent to raise the pH. This will deprotonate the carboxylic acid, increasing its polarity and solubility.
-
Solid Dispersion: For non-analytical applications or when preparing standards, solid dispersion techniques, where the compound is dispersed in a hydrophilic carrier, can enhance solubility.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available in the literature, the table below provides a qualitative guide to solvent selection based on its chemical properties as a long-chain carboxylic acid.
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Protic | Water, Methanol | Very Low | Solubility will be poor due to the long nonpolar alkyl chain. |
| Polar Aprotic | Acetonitrile, DMSO, DMF, THF | Moderate to High | These are generally good starting points for initial dissolution. |
| Nonpolar | Hexane, Toluene | Moderate to High | Good for dissolving the compound but may not be compatible with reversed-phase HPLC. |
| pH Modified | Slightly basic (pH > 8) aqueous/organic mixtures | High | Deprotonation of the carboxylic acid group significantly increases solubility. |
Experimental Protocol: Preparation of a Stock Solution of this compound for HPLC Analysis
This protocol provides a detailed methodology for preparing a stock solution of this compound, addressing potential solubility issues.
Materials:
-
This compound standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water, HPLC grade
-
Ammonium hydroxide (optional)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
Methodology:
-
Initial Solvent Screening (Microscale):
-
In separate small vials, attempt to dissolve a small, known amount of this compound in various solvents (e.g., Acetonitrile, Methanol, DMSO, and a 50:50 mixture of Acetonitrile:Water) to visually assess solubility.
-
-
Preparation of a Concentrated Stock Solution (Co-Solvent Method):
-
Accurately weigh the required amount of this compound and transfer it to a volumetric flask.
-
Add a minimal amount of DMSO to the flask to wet the material.
-
Sonicate the flask for 5-10 minutes.
-
If the solid has not fully dissolved, gently warm the flask in a water bath (not exceeding 40°C) while continuing to sonicate.
-
Once dissolved, allow the solution to return to room temperature.
-
Dilute to the final volume with a solvent compatible with your HPLC mobile phase (e.g., acetonitrile).
-
-
Preparation of a Stock Solution (pH Adjustment Method):
-
Accurately weigh the required amount of this compound and transfer it to a volumetric flask.
-
Prepare a solvent mixture of Acetonitrile:Water (e.g., 80:20 v/v).
-
If necessary, add a very small amount of ammonium hydroxide to the solvent mixture to adjust the pH to approximately 8-9.
-
Add the pH-adjusted solvent to the volumetric flask containing the impurity.
-
Sonicate and gently warm as described above until the solid is completely dissolved.
-
Allow the solution to cool and then bring it to the final volume with the pH-adjusted solvent.
-
-
Preparation of Working Standards:
-
Prepare working standards by diluting the stock solution with the initial mobile phase of your HPLC method. This will ensure compatibility and good peak shape.
-
Visualizations
Caption: A flowchart outlining the troubleshooting steps for dissolving this compound.
Caption: A diagram showing the relationship between the chemical structure of this compound and the factors affecting its solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best Solvent To Dissolve HPLC Samples - Axion Labs [axionlabs.com]
Validation & Comparative
A Comprehensive Guide to Method Validation for Cetilistat Impurity 1 Analysis
In the development of pharmaceutical drugs such as Cetilistat, a critical aspect of quality control is the accurate identification and quantification of impurities. This guide provides a detailed comparison of analytical method validation parameters for the determination of Cetilistat impurity 1, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][4][5]
This comparison will focus on a primary High-Performance Liquid Chromatography (HPLC) method and an alternative Ultra-High-Performance Liquid Chromatography (UPLC) method, presenting hypothetical yet realistic experimental data to guide researchers, scientists, and drug development professionals.
Experimental Protocols
The validation of an analytical method for quantifying impurities involves assessing several key parameters.[6][7][8][9] Below are the detailed methodologies for the principal validation experiments.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components.[8] For the analysis of this compound, specificity is demonstrated by spiking the drug substance with known impurities and observing the resolution between the peaks. The peak for this compound should be free from interference from other compounds.
2. Linearity: Linearity establishes that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[8] This is determined by preparing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] For impurity quantification, the range typically covers from the reporting threshold to 120% of the specification limit.
4. Accuracy: Accuracy refers to the closeness of the test results to the true value.[8] It is assessed by spiking a placebo or the drug substance with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated. For impurities, a recovery in the range of 80% to 120% is generally considered acceptable.[8]
5. Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): This is assessed by performing a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range (three concentrations with three replicates each).[2][7]
-
Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure by having the assay performed by different analysts, on different days, or with different equipment.
6. Detection Limit (LOD) and Quantitation Limit (LOQ): The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] These are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[9]
7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage. Parameters to be varied include flow rate, column temperature, and mobile phase composition.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the validation parameters for a typical HPLC method and a hypothetical UPLC method for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC Method | UPLC Method | ICH Acceptance Criteria |
| Specificity | No interference observed | No interference observed | The method should be able to differentiate the analyte from other substances. |
| Linearity (R²) | 0.9995 | 0.9998 | R² ≥ 0.999 |
| Range (µg/mL) | 0.5 - 10 | 0.1 - 5 | Dependent on reporting threshold and specification limit. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% for impurities. |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.03 | - |
| LOQ (µg/mL) | 0.5 | 0.1 | - |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | System suitability parameters should remain within acceptable limits. |
Table 2: Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Detection Wavelength | 221 nm | 221 nm |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 15 min | 5 min |
Mandatory Visualization
Caption: Workflow for ICH-compliant analytical method validation.
Caption: Key performance comparison of HPLC vs. UPLC methods.
References
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. assayprism.com [assayprism.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Comparative analysis of HPLC and UPLC for Cetilistat impurity profiling
In the rigorous landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For Cetilistat, a potent inhibitor of gastrointestinal and pancreatic lipases used in the management of obesity, a thorough understanding of its impurity profile is critical for guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) offers a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides an in-depth comparative analysis of HPLC and UPLC for the impurity profiling of Cetilistat, supported by detailed experimental protocols and performance data.
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures. UPLC systems employ sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size dramatically increases chromatographic efficiency but necessitates much higher operating pressures. For the impurity profiling of Cetilistat, this translates to several key advantages for UPLC, including substantially shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants. While HPLC remains a robust and reliable technique, the benefits offered by UPLC, particularly in a high-throughput quality control environment, are compelling.
Quantitative Performance Comparison
To illustrate the practical differences between the two techniques, the following table summarizes the key performance parameters for the analysis of Cetilistat and its related impurities using a conventional HPLC method and a projected UPLC method.
| Parameter | HPLC Method | UPLC Method (Projected) |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 4.0) (60:40 v/v)[1] | Acetonitrile:Phosphate Buffer (pH 4.0) (Gradient) |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min |
| Run Time | ~15 min | ~5 min |
| Pressure | ~1500-2000 psi | ~8000-10000 psi |
| Resolution | Good | Excellent |
| Sensitivity (LOD) | 1.961 µg/mL[1] | Expected to be lower (~0.5 µg/mL) |
| Solvent Consumption | High | Low |
| Sample Throughput | Standard | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for both the established HPLC method and a proposed UPLC method for Cetilistat impurity profiling.
HPLC Method for Cetilistat Impurity Profiling[1]
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4.0) in the ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV detection at 228 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of Cetilistat (100 µg/mL) is prepared by dissolving 10 mg of Cetilistat in 1 mL of DMSO and diluting to 10 mL with acetonitrile, followed by sonication. This solution is then filtered through a 0.45 µm filter before injection.
Projected UPLC Method for Cetilistat Impurity Profiling
-
Chromatographic System: An ultra-performance liquid chromatography system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Phosphate buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 40% to 70% B over 4 minutes, followed by a 1-minute hold at 70% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: PDA detection at 228 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Same as the HPLC method.
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and UPLC-based impurity profiling of Cetilistat.
Caption: Experimental workflow for Cetilistat impurity profiling using HPLC.
References
A Comparative Guide to Analytical Methods for the Determination of Cetilistat Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Cetilistat and the identification of its impurities. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, offering a basis for selecting the most suitable approach for your research and development needs.
Comparison of Analytical Methods
The choice of an analytical method for Cetilistat and its impurities is dependent on the specific requirements of the analysis, such as the need for routine quality control, impurity profiling in biological matrices, or stability studies. While High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for routine analysis, more sensitive methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are employed for detecting trace-level impurities, particularly in biological samples.
Method Performance Data
The following table summarizes the key performance parameters of different analytical methods for the determination of Cetilistat. This data is essential for evaluating the suitability of a method in terms of its sensitivity, accuracy, and precision.
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2][3] |
| Linearity Range | 20-100 µg/ml | 25-75 µg/ml |
| Correlation Coefficient (R²) | 0.9986 | 0.9996 |
| Limit of Detection (LOD) | 1.961 µg/ml | 1.48 µg/ml |
| Limit of Quantification (LOQ) | 5.944 µg/ml | 4.47 µg/ml |
| Accuracy (% Recovery) | 100.26% | 98.55% to 101.01% |
| Precision (%RSD) | Within limits | Within limits |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. This section provides the experimental conditions for the HPLC and UPLC-MS/MS methods discussed.
High-Performance Liquid Chromatography (HPLC) Method for Cetilistat and Related Impurities
This method is suitable for the routine quality control of Cetilistat in bulk drug and pharmaceutical formulations.
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) chemically bonded silica[4][5]. A BDS Hypersil C-18 column (250×4.6µm) has also been reported[1].
-
Mobile Phase: A mixture of an organic solvent (Component A, such as acetonitrile (B52724) or methanol) and an acidic aqueous solution (Component B, such as acetic acid, formic acid, phosphoric acid, or trifluoroacetic acid)[5]. One specific method uses a mixture of acetonitrile and phosphate (B84403) buffer (pH 4.0) in a 60:40 ratio[1]. Another employs a mobile phase of methanol, water, and trifluoroacetic acid (85:15:0.1)[2][3].
-
Flow Rate: 0.8 - 1.2 ml/min[5]. A flow rate of 1.0 ml/min is commonly used[1].
-
Detection Wavelength: 216 - 226 nm[5], with 228 nm being a specific wavelength used[1].
-
-
Sample Preparation:
-
A stock solution is prepared by dissolving an accurately weighed amount of Cetilistat in the mobile phase or a suitable solvent to achieve a known concentration (e.g., 0.5 mg/ml or 1000 µg/ml)[1][4][5].
-
Working standard solutions are prepared by diluting the stock solution with the mobile phase to fall within the linear range of the method[1].
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Impurity A in Biological Samples
This highly sensitive and selective method is ideal for the determination of specific impurities in biological matrices like plasma.[6]
-
Instrumentation: Ultra-high performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (UPLC-MS/MS)[6].
-
Methodology: The method is designed to detect the concentration of Cetilistat impurity A in biological samples. The established LC-MS/MS determination for a Cetilistat impurity A plasma sample has been shown to meet the analytical requirements for accuracy, precision, specificity, and stability[6].
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Cetilistat impurities using a chromatographic method.
Caption: Workflow for Cetilistat impurity analysis.
References
A Comparative Analysis of Impurity Profiles: Cetilistat vs. Orlistat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the impurity profiles of two prominent anti-obesity drugs, Cetilistat and Orlistat. Understanding the nature and quantity of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety, efficacy, and regulatory compliance. This document summarizes known impurities, presents available quantitative data, and outlines the experimental protocols for their identification and quantification.
Introduction to Cetilistat and Orlistat
Both Cetilistat and Orlistat are inhibitors of pancreatic lipase (B570770), an enzyme responsible for the breakdown of dietary fats. By inhibiting this enzyme, they reduce the absorption of fats, thereby aiding in weight management.[1][2][3] Orlistat, the older of the two, has a well-documented impurity profile, partly due to the extensive studies comparing the innovator product (Xenical®) with various generic formulations.[4][5] Cetilistat, a newer entrant, possesses a different chemical structure, a bicyclic benzoxazinone (B8607429) ring, compared to Orlistat's β-lactone structure.[1] This structural difference inherently leads to different potential impurities arising from their respective synthesis and degradation pathways.
Comparative Summary of Impurity Profiles
The impurity profiles of Cetilistat and Orlistat are influenced by their synthetic routes and stability under various stress conditions. Orlistat's impurities are well-characterized and include process-related impurities and degradation products.[][7][8][9] For Cetilistat, while some potential impurities have been identified, comprehensive public data on their quantification is less available.
Table 1: Overview of Known Impurity Types
| Impurity Category | Cetilistat | Orlistat |
| Synthesis-Related Impurities | Starting materials, intermediates, and by-products related to the benzoxazinone core synthesis. A known impurity is 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid.[10] | Intermediates from the synthesis process, such as amino orlistat.[11] Side-chain homologues and amino acid analogues have been identified, particularly in products derived from fermentation processes.[5] |
| Degradation Products | Subject to degradation under acidic, alkaline, and thermal stress.[12] | Prone to hydrolytic degradation, forming open-ring structures (e.g., delactone orlistat) and other related acids.[9][13] It is also susceptible to acidic, alkaline, neutral, and oxidative stress.[14] |
| Residual Solvents | Organic solvents used during the manufacturing process. | Organic solvents such as methylene (B1212753) chloride and ethanol (B145695) may be present.[] |
| Isomeric Impurities | Not prominently reported in available literature. | Stereoisomers such as the SSRR isomer can be present.[15] |
Table 2: Quantitative Impurity Data (Orlistat)
| Impurity Type | Xenical® (Innovator) | Generic Products (Range) | Specification Limit (Release) | Specification Limit (Shelf-life) |
| Total Organic Impurities | < 0.5% | 1.2% - 4.6% | 0.5% | 2.5% |
| Side-Chain Homologues | Not detected | 0.8% - 2.4% | Not specified | Not specified |
| Unidentified Impurities | < 0.1% | Up to 1.5% | 0.5% | Not specified |
Source: Based on data from a comparative study of nine generic Orlistat products.[5]
Experimental Protocols for Impurity Profiling
The identification and quantification of impurities in both Cetilistat and Orlistat rely on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone method, often coupled with mass spectrometry (MS) for structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A robust, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its potential impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (column) and the mobile phase. A detector (typically UV) is used to quantify the separated components.
-
Typical Method Parameters for Orlistat Impurity Analysis: [7][8]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 215 nm.
-
-
Typical Method Parameters for Cetilistat Impurity Analysis: [12][16]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution (e.g., acetic acid or trifluoroacetic acid in water).
-
Flow Rate: Typically 1.0 - 1.2 mL/min.
-
Detection: UV detection at a wavelength around 221-228 nm.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used for the identification and structural characterization of unknown impurities.
-
Principle: After separation by HPLC, the eluted components are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the impurities.
-
Application: This technique has been instrumental in identifying novel degradation products of Orlistat. For instance, LC-ESI-MS/Q-TOF (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Quadrupole-Time of Flight) has been used to characterize new impurities found during forced degradation studies.[7][8] For Cetilistat, UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has been employed for the determination of specific impurities in biological samples.[17]
Forced Degradation Studies
Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.
-
Principle: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products are then analyzed using techniques like HPLC and LC-MS.
-
Orlistat: Has been shown to be labile under acidic, alkaline, neutral, and oxidative conditions.[14]
-
Cetilistat: Shows significant degradation under alkaline and thermal conditions, with mild degradation in acidic conditions and no significant degradation under oxidative conditions.[12]
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative impurity profiling of pharmaceutical compounds like Cetilistat and Orlistat.
Caption: Experimental workflow for comparative impurity profiling.
Conclusion
The impurity profile is a critical quality attribute for any active pharmaceutical ingredient. For Orlistat, a substantial body of public information exists, detailing its process-related and degradation impurities, largely driven by the presence of generic competition. This has led to the development and validation of robust analytical methods for their control.
In contrast, while the analytical methodologies for Cetilistat impurity analysis are established, detailed public information on the specific types and quantities of its impurities is less comprehensive. The available data from forced degradation studies indicate its susceptibility to hydrolysis and thermal stress.
For drug development professionals, this comparative guide underscores the importance of a thorough understanding of the synthetic process and the inherent stability of the drug molecule. The choice of manufacturing route, as evidenced by the differences between chemically synthesized and fermentation-derived Orlistat, can significantly impact the impurity profile and, consequently, the safety and quality of the final drug product. Further published studies on the impurity profile of Cetilistat would be beneficial for a more direct and comprehensive comparison.
References
- 1. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 2. Cetilistat | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cetilistat - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Pharmaceutical Quality of Nine Generic Orlistat Products Compared with Xenical® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Quantitative Det...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2009039157A2 - Orlistat pharmaceutical formulations - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpls.org [wjpls.org]
- 13. caymanchem.com [caymanchem.com]
- 14. STABILITY INDICATING ASSAY OF ORLISTAT AND ITS DEGRADATION PRODUCTS BY HPLC | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Method for determination of impurity A in Cetilistat in biological sample (2019) | Zhang Guimin [scispace.com]
Inter-laboratory comparison of Cetilistat impurity 1 analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the determination of Cetilistat impurity 1. While a formal inter-laboratory comparison study for this compound is not publicly available, this document synthesizes data from various validated analytical methods, offering a benchmark for laboratories involved in the quality control and development of Cetilistat. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods reported for the analysis of Cetilistat and its impurities. This data is compiled from various studies and provides a basis for comparing the capabilities of each method.
| Parameter | Method 1: RP-HPLC [1] | Method 2: RP-HPLC [2] | Method 3: HPTLC [3] | Method 4: UPLC-MS/MS (for a Cetilistat Impurity) [4] |
| Analyte | Cetilistat | Cetilistat | Cetilistat | Cetilistat Impurity A |
| Linearity Range | 20-100 µg/ml | 25-75 µg/ml | 200-1000 ng/spot | Not Specified |
| Correlation Coefficient (r²) | 0.9986 | 0.9996 | 0.9985 | Not Specified |
| Limit of Detection (LOD) | 1.961 µg/ml | 1.48 µg/ml | 0.9094 ng/spot | Not Specified |
| Limit of Quantification (LOQ) | 5.944 µg/ml | 4.47 µg/ml | 2.7558 ng/spot | Not Specified |
| Accuracy (% Recovery) | 99.96% - 100.57% | 98.55% - 101.01% | Not Specified | Meets 2015 Chinese Pharmacopoeia requirements |
| Precision (%RSD) | Within limits | Within limits | Not Specified | Meets 2015 Chinese Pharmacopoeia requirements |
Note: The data presented is for Cetilistat or a specified impurity, which can be indicative of the performance for related impurities like this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and offer a starting point for laboratory implementation.
Method 1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Cetilistat and Impurities [1][5]
-
Chromatographic Column: Octadecylsilane bonded silica (B1680970) (C18), e.g., BDS Hypersil C-18 (250×4.6µm)[1].
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 (v/v)[1]. An alternative is a mixed solvent of component A (methanol and/or acetonitrile) and component B (formic acid, acetic acid, phosphoric acid, or trifluoroacetic acid) with a volume ratio of 100:0.05-0.15[5].
-
Flow Rate: 1.0 ml/min[1].
-
Column Temperature: 20-40 °C, for instance, 30 °C[5].
-
Injection Volume: 10-20 µl[5].
-
Sample Preparation: Dissolve an appropriate amount of the sample in the mobile phase to a concentration of approximately 0.5 mg/ml[5]. For bulk drug analysis, a stock solution of 100 µg/ml can be prepared and filtered through a 0.45µm filter before injection[1].
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Cetilistat Impurity A [4]
-
Technique: UPLC coupled with an electrospray ionization tandem mass spectrometer (UPLC-MS/MS) is employed to determine the concentration of Cetilistat impurity A in biological samples[4].
-
Validation: The method has been validated for accuracy, precision, specificity, stability, extraction recovery rate, and matrix effect, meeting the requirements of the 2015 edition of the Chinese Pharmacopoeia[4].
-
Application: This highly sensitive and specific method is suitable for the analysis of impurities in biological matrices, providing a powerful tool for new drug development and clinical studies[4].
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC.
References
A Comparative Guide to Analytical Methods for the Determination of Cetilistat Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cetilistat and the identification of its impurities. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, enabling an objective comparison for researchers and drug development professionals.
Cross-Validation of Analytical Methods: A Conceptual Workflow
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when different techniques are employed. It involves a systematic comparison of two or more methods to determine if they are equivalent and can be used interchangeably. The following diagram illustrates a general workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. Several HPLC methods have been developed and validated for the analysis of Cetilistat and its related impurities.[1][2][3][4][5]
Experimental Protocol:
A common RP-HPLC method for the estimation of Cetilistat involves the following conditions:[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a ratio of 60:40 (v/v).[5]
-
Column: BDS Hypersil C18 (250 x 4.6 mm, 5 µm).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 228 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Another developed RP-HPLC method utilizes a mobile phase of methanol (B129727), water, and trifluoroacetic acid (85:15:0.1 v/v/v) with a C18 column.[4][6]
Data Presentation:
| Parameter | HPLC Method 1[5] | HPLC Method 2[3] | HPLC Method 3[4] |
| Linearity Range | 20-100 µg/mL | 7.5-22.5 µg/mL | 25-75 µg/mL |
| Correlation Coefficient (r²) | 0.9986 | 0.999 | 0.9996 |
| Accuracy (% Recovery) | 100.26% | 100.26% | 98.55% to 101.01% |
| Precision (%RSD) | < 2% | 0.9% | < 2% |
| Limit of Detection (LOD) | 1.961 µg/mL | 0.22 µg/mL | 1.48 µg/mL |
| Limit of Quantification (LOQ) | 5.944 µg/mL | 0.68 µg/mL | 4.47 µg/mL |
| Retention Time | 2.73 min | 2.483 min | Not Specified |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers higher resolution, sensitivity, and speed compared to conventional HPLC. This method is particularly useful for the determination of impurities at very low concentrations in biological samples.[7]
Experimental Protocol:
A UPLC-MS/MS method has been established for the determination of Cetilistat impurity A in biological samples.[7] The method utilizes ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry.[7] Specific details of the mobile phase, column, and other chromatographic conditions are often proprietary but are validated to meet the requirements of regulatory bodies like the Chinese Pharmacopoeia.[7]
Data Presentation:
While specific quantitative data for a full method validation of UPLC-MS/MS for all Cetilistat impurities are not publicly available in the provided search results, the developed method for impurity A met the analytical requirements for accuracy, precision, specialization, and stability.[7]
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a planar chromatographic technique that is simple, rapid, and cost-effective for the quantification of analytes. An HPTLC densitometric method has been developed and validated for the estimation of Cetilistat.[8]
Experimental Protocol:
-
Mobile Phase: n-hexane and methanol in a ratio of 8:2 (v/v).[8]
-
Stationary Phase: Silica gel 60F254 TLC plate.[8]
-
Detection Wavelength: 228 nm (densitometric analysis).[8]
Data Presentation:
| Parameter | HPTLC Method[8] |
| Linearity Range | 200-1000 ng/spot |
| Correlation Coefficient (r²) | 0.9985 |
| Accuracy (% Recovery) | Not Specified |
| Precision (%RSD) | Not Specified |
| Limit of Detection (LOD) | 0.9094 ng/spot |
| Limit of Quantification (LOQ) | 2.7558 ng/spot |
| Rf value | 0.62 ± 0.01 |
Comparison and Conclusion
The choice of an analytical method for the determination of Cetilistat and its impurities depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the analysis of complex matrices.
-
HPLC methods are robust, reliable, and widely available, making them suitable for routine quality control testing.[1][2][3][4][5]
-
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the trace-level quantification of impurities, especially in biological matrices.[7]
-
HPTLC offers a simple, rapid, and cost-effective alternative for the quantification of Cetilistat, particularly for screening purposes.[8]
A thorough cross-validation should be performed when switching between these methods to ensure consistent and reliable results throughout the drug development lifecycle. The data presented in this guide can serve as a valuable resource for selecting the most appropriate analytical strategy for your research and development needs.
References
A Comparative Guide to Relative Response Factor Determination for Cetilistat Impurity 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methodologies for determining the Relative Response Factor (RRF) of Cetilistat impurity 1, a critical parameter for accurate impurity quantification in the anti-obesity drug Cetilistat. We will explore the widely used High-Performance Liquid Chromatography (HPLC) method and the increasingly adopted Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols, data presentation tables, and workflow visualizations to aid researchers in selecting the most suitable approach for their analytical needs.
Introduction to Relative Response Factor (RRF)
In pharmaceutical analysis, the accurate quantification of impurities is paramount to ensure the safety and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for this purpose. However, the detector response can vary between the active pharmaceutical ingredient (API) and its impurities due to differences in their chromophoric properties. The Relative Response Factor (RRF) is a correction factor used to compensate for this difference, enabling the accurate calculation of an impurity's concentration without the need for a dedicated reference standard for that impurity in routine analysis.
The RRF is determined by the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
An RRF value of 1.0 indicates an equimolar response between the API and the impurity. A value greater or less than 1.0 signifies a stronger or weaker response of the impurity compared to the API, respectively.
Chemical Structures
Cetilistat
-
IUPAC Name: 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one[1]
This compound
-
Molecular Formula: C₂₅H₄₁NO₄[3]
-
Molecular Weight: 419.60 g/mol [3]
-
Chemical Name: 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid[4]
Methodology 1: RRF Determination by HPLC
The determination of RRF using HPLC is a well-established method that relies on the availability of both the API and the impurity reference standards.
Experimental Protocol: HPLC Method
This protocol is based on a method for the determination of Cetilistat and its related impurities[5][6].
1. Materials and Reagents:
-
Cetilistat Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
Water (Milli-Q or equivalent)
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Acetic Acid in Water (100:0.1, v/v)[5].
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 30°C[5].
-
Detection Wavelength: 221 nm[5].
-
Injection Volume: 20 µL[5].
3. Standard Solution Preparation:
-
Cetilistat Stock Solution (A): Accurately weigh about 25 mg of Cetilistat RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
This compound Stock Solution (B): Accurately weigh about 25 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of solutions containing both Cetilistat and this compound at different concentrations by diluting the stock solutions (A and B) with the mobile phase. A recommended concentration range for linearity study is 0.1 µg/mL to 2.0 µg/mL for the impurity[7].
4. Data Analysis:
-
Inject the working standard solutions into the HPLC system.
-
Record the peak areas for Cetilistat and this compound.
-
Plot a calibration curve of peak area versus concentration for both Cetilistat and this compound.
-
Determine the slope of each calibration curve.
-
Calculate the RRF using the following formula: RRF = (Slope of Impurity 1) / (Slope of Cetilistat)
Data Presentation: HPLC Method
Table 1: Linearity Data for RRF Determination
| Analyte | Concentration (µg/mL) | Peak Area (arbitrary units) |
| Cetilistat | 50 | |
| 100 | ||
| 150 | ||
| 200 | ||
| 250 | ||
| This compound | 0.5 | |
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| 2.5 |
Table 2: Calculated RRF Value
| Parameter | Cetilistat | This compound |
| Slope of Calibration Curve | ||
| Relative Response Factor (RRF) | - |
Workflow for HPLC-based RRF Determination
Caption: Workflow for RRF determination using HPLC.
Methodology 2: RRF Determination by Quantitative NMR (qNMR)
Experimental Protocol: qNMR Method
1. Materials and Reagents:
-
Cetilistat sample containing a known amount of Impurity 1 (or a mixture of known masses of Cetilistat and Impurity 1)
-
Internal Standard (e.g., Maleic Acid, Dimethyl sulfone) of certified purity
-
Deuterated Solvent (e.g., Chloroform-d, DMSO-d6)
2. NMR Data Acquisition:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher) with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Accurately weigh the Cetilistat sample (containing the impurity) and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
¹H NMR Experiment: Acquire a quantitative ¹H NMR spectrum. Ensure complete T1 relaxation of all relevant signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 value.
3. Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate the signals corresponding to specific, well-resolved protons of Cetilistat, this compound, and the internal standard.
-
Calculate the molar ratio of Cetilistat and Impurity 1 relative to the internal standard.
-
From the molar ratio and the known masses, the response of each compound can be determined.
-
The RRF can then be calculated using the principles of molar response.
Data Presentation: qNMR Method
Table 3: qNMR Data for RRF Determination
| Compound | Signal (ppm) | Number of Protons | Integral Value | Molar Amount (relative to IS) |
| Internal Standard | 1.00 | |||
| Cetilistat | ||||
| This compound |
Logical Relationship for qNMR-based RRF Determination
Caption: Logical workflow for qNMR-based quantification.
Comparison of HPLC and qNMR for RRF Determination
Table 4: Comparison of HPLC and qNMR for RRF Determination
| Feature | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Comparative method based on separation and UV absorption. | Primary, absolute method based on the direct proportionality between signal intensity and the number of nuclei.[8] |
| Reference Standard | Requires a purified reference standard for both the API and the impurity. | Does not require a specific reference standard for the analyte; uses a certified internal standard.[9] |
| Accuracy | High, but can be influenced by the purity of the reference standards and potential co-eluting impurities. | High, as it provides an absolute purity value.[8] |
| Precision | Very good, with low relative standard deviation (RSD).[11] | Excellent, typically with low RSD.[11] |
| Sensitivity | Generally higher than NMR, especially for trace-level impurities. | Lower sensitivity compared to HPLC, but can be improved with high-field instruments and cryoprobes. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput due to longer acquisition times for quantitative experiments. |
| Method Development | Can be time-consuming, involving optimization of column, mobile phase, and other parameters. | Relatively straightforward method development, mainly involving solvent and internal standard selection. |
| Information Provided | Provides retention time and peak area. | Provides detailed structural information in addition to quantification. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Solvent Consumption | Higher solvent consumption. | Low solvent consumption.[12] |
Conclusion
Both HPLC and qNMR are powerful techniques for the determination of the Relative Response Factor of this compound. The choice between the two methods depends on several factors, including the availability of impurity reference standards, the required level of accuracy, sample throughput needs, and available instrumentation.
-
HPLC is a robust and widely available technique that is well-suited for routine quality control when reference standards are accessible. Its high sensitivity makes it ideal for detecting and quantifying trace-level impurities.
-
qNMR offers a significant advantage as a primary method that does not require an isolated impurity standard, making it invaluable during early drug development stages when such standards may be scarce.[9] Its ability to provide structural confirmation alongside quantification adds another layer of analytical certainty.
For a comprehensive impurity control strategy, these techniques can be used complementarily. qNMR can be employed to accurately determine the RRF, which can then be used in routine HPLC methods for the accurate quantification of this compound in bulk drug and finished product, ensuring the quality and safety of Cetilistat.
References
- 1. Cetilistat - Wikipedia [en.wikipedia.org]
- 2. Cetilistat | C25H39NO3 | CID 9952916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. almacgroup.com [almacgroup.com]
- 5. CN104374836A - HPLC determination method for Cetilistat and related impurities - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 11. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Impurity Profiling of Different Cetilistat Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurity profiles in different formulations of Cetilistat, a potent pancreatic lipase (B570770) inhibitor used in the management of obesity. Understanding the impurity profile of a drug product is critical for ensuring its safety, efficacy, and stability. This document summarizes quantitative data on impurities, details the experimental protocols for their analysis, and provides visualizations to clarify the analytical workflow.
Executive Summary
The analysis of impurities in pharmaceutical products is a critical aspect of drug development and quality control. This guide focuses on Cetilistat, an anti-obesity therapeutic, and explores the impurity profiles that may be present in its different formulations. While direct comparative studies on various commercial formulations are not extensively available in the public domain, this guide synthesizes available data from forced degradation studies and validated analytical methods to provide a comparative overview. The primary analytical technique for impurity profiling of Cetilistat is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), owing to its ability to separate, identify, and quantify the active pharmaceutical ingredient (API) and its related substances.
Known Impurities of Cetilistat
Several potential impurities related to Cetilistat have been identified through synthesis and degradation studies. These include:
-
Cetilistat Impurity 1
-
2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid
-
Cetilistat Impurity A
-
Cetilistat Impurity B
-
Cetilistat Impurity C
The chemical structures of these impurities are crucial for their identification and toxicological assessment. While the exact structures for all numbered impurities are not publicly disclosed, "2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid" is a known related substance.
Comparative Impurity Analysis
Direct comparative data for impurity levels in different commercial Cetilistat formulations, such as tablets versus capsules or branded versus generic products, is limited in published literature. However, a validated stability-indicating RP-HPLC method has been used to analyze a commercially available tablet formulation, "Kilfat" (60 mg).[1] This analysis, particularly under forced degradation conditions, provides valuable insights into the potential impurities that could be present in solid oral dosage forms of Cetilistat.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus indicating the intrinsic stability of the drug substance. A study on the bulk form of Cetilistat revealed its susceptibility to degradation under different conditions.[1]
Table 1: Summary of Forced Degradation Studies on Cetilistat Bulk Drug [1]
| Stress Condition | Observations | Potential Degradation Products |
| Acidic Hydrolysis | Mild degradation was observed. | Impurity A |
| Alkaline Hydrolysis | Significant degradation occurred. | Impurity B |
| Thermal Degradation | Significant degradation was noted. | Impurity C |
| Oxidative Degradation | No significant degradation was seen. | - |
| Photolytic Degradation (UV light at 254nm for 24 hrs) | Moderate degradation was observed. | Not specified |
This table is based on qualitative observations from the study. Quantitative data on the percentage of each degradation product was not provided in the source.
Experimental Protocols
A robust and validated analytical method is paramount for accurate impurity profiling. The following RP-HPLC method has been demonstrated to be effective for the determination of Cetilistat and its impurities in bulk and pharmaceutical dosage forms.[1][2][3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
Table 2: Optimized RP-HPLC Parameters for Cetilistat Impurity Profiling [1]
| Parameter | Condition |
| Chromatographic Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 4.0) in a 60:40 ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
-
Standard Solution: A stock solution of Cetilistat is prepared by dissolving the reference standard in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution.[1]
-
Sample Solution (for Tablet Formulation): A quantity of powdered tablets equivalent to a specific amount of Cetilistat (e.g., 10 mg) is accurately weighed and transferred to a volumetric flask. The drug is extracted using a suitable solvent, sonicated to ensure complete dissolution, and then diluted to the final concentration with the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:
-
Linearity: The method demonstrated linearity over a concentration range of 20-100 µg/mL for Cetilistat, with a correlation coefficient (r²) of 0.9986.[1]
-
Accuracy: Recovery studies should be performed at different concentration levels. For Cetilistat, mean percent recovery was found to be 100.26%.[1]
-
Precision: The precision of the method is assessed by repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): For Cetilistat, the LOD and LOQ were found to be 1.961 µg/mL and 5.944 µg/mL, respectively.[1]
-
Specificity: The method must be able to resolve the main drug peak from its impurities and any excipients present in the formulation. Forced degradation studies are used to demonstrate specificity.[1]
Workflow for Comparative Impurity Profiling
The following diagram illustrates a logical workflow for the comparative impurity profiling of different Cetilistat formulations.
References
A Comparative Analysis of the Forced Degradation Profiles of Cetilistat and Orlistat
A comprehensive examination of the stability of two key anti-obesity pharmaceuticals, Cetilistat and Orlistat, under various stress conditions reveals distinct degradation profiles. This guide provides a detailed comparison of their stability, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Cetilistat and Orlistat, both potent inhibitors of pancreatic lipase, are crucial therapeutic agents in the management of obesity. Understanding their stability and degradation pathways under forced conditions is paramount for ensuring drug quality, safety, and efficacy. This guide presents a side-by-side comparison of their degradation profiles under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic stress conditions.
Quantitative Degradation Data
The stability of Cetilistat and Orlistat under various stress conditions has been evaluated using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following tables summarize the percentage of degradation observed for each drug under different forced degradation conditions.
Table 1: Forced Degradation Profile of Cetilistat
| Stress Condition | Experimental Parameters | Duration | % Degradation |
| Acidic Hydrolysis | 1ml of 0.01N HCl at room temperature | 15 min | 5.38%[1] |
| Alkaline Hydrolysis | 1ml of 0.01N NaOH at room temperature | 15 min | 18.66%[1] |
| Oxidative | 1ml 3% H₂O₂ at room temperature | 1, 3, and 5 days | No degradation[1] |
| Thermal | 2ml solution in hot air oven at 70°C | 1 hr | 18.94%[1] |
| Photolytic | UV lamp (254nm) | 24 hr | 3.97%[1] |
Table 2: Forced Degradation Profile of Orlistat
| Stress Condition | Experimental Parameters | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 80°C | 8 h | 13.37% | [2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH, refluxed at 80°C | 8 h | 9.23% | [2][3] |
| Neutral Hydrolysis | Distilled water, refluxed at 80°C | 12 h | 1.44% | [2][3] |
| Oxidative | 3% H₂O₂ at room temperature | 24 h | 5.04% | [2][3] |
| Thermal | Dry heat at 100°C | 24 h | No degradation | [2][3] |
| Photolytic | 70,000-80,000 lux | 7 days | No degradation | [2][3] |
Experimental Protocols
The forced degradation studies for both Cetilistat and Orlistat were conducted using established methodologies to assess their intrinsic stability. The analytical technique of choice for quantifying the parent drug and its degradation products was Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
Cetilistat Forced Degradation Protocol
A stability-indicating RP-HPLC method was developed to estimate Cetilistat in bulk and pharmaceutical dosage forms. The separation was achieved using a BDS Hypersil C-18 column (250×4.6µm) with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 4.0) in a 60:40 ratio, at a flow rate of 1.0 ml/min. Detection was carried out at 228 nm.
-
Acid Degradation: 1 ml of 0.01N HCl was added to the drug solution and kept at room temperature for 15 minutes.[1]
-
Alkali Degradation: 1 ml of 0.01N NaOH was added to the drug solution and kept at room temperature for 15 minutes.[1]
-
Oxidative Degradation: The drug solution was treated with 1 ml of 3% H₂O₂ and stored at room temperature for 1, 3, and 5 days.[1]
-
Thermal Degradation: 2 ml of the drug solution was placed in a hot air oven at 70°C for 1 hour.[1]
-
Photolytic Degradation: The drug solution was exposed to UV light at 254 nm for 24 hours.[1]
Orlistat Forced Degradation Protocol
A validated stability-indicating RP-HPLC method was utilized for the quantitative estimation of Orlistat and its degradation products. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid (85:15, v/v) at a flow rate of 1.0 ml/min, with UV detection at 215 nm.[2][3]
-
Acid Degradation: The drug was refluxed in 0.1 N HCl at 80°C for 8 hours.[2][3]
-
Alkali Degradation: The drug was refluxed in 0.1 N NaOH at 80°C for 8 hours.[2][3]
-
Neutral Hydrolysis: The drug was refluxed in distilled water at 80°C for 12 hours.[2][3]
-
Oxidative Degradation: The drug was treated with 3% H₂O₂ at room temperature for 24 hours.[2][3]
-
Thermal Degradation: The solid drug was exposed to dry heat at 100°C for 24 hours.[2][3]
-
Photolytic Degradation: The drug was exposed to a light intensity of 70,000-80,000 lux for 7 days.[2][3]
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the forced degradation studies of Cetilistat and Orlistat.
Discussion
The forced degradation studies reveal that both Cetilistat and Orlistat are susceptible to degradation under hydrolytic and thermal stress, albeit to varying extents and under different conditions.
Cetilistat demonstrates significant degradation under alkaline and thermal conditions, with 18.66% and 18.94% degradation, respectively, under the tested parameters.[1] It shows milder degradation under acidic conditions (5.38%) and is relatively stable to photolytic stress (3.97% degradation).[1] Notably, Cetilistat appears to be highly stable against oxidative stress, with no degradation observed even after five days of exposure to 3% hydrogen peroxide.[1]
Orlistat , on the other hand, is most labile under acidic conditions, showing 13.37% degradation.[2][3] It is also susceptible to alkaline (9.23%) and oxidative (5.04%) degradation.[2][3] Interestingly, in the reported study, Orlistat was found to be stable under thermal and photolytic stress when the solid drug was tested.[2][3] It also showed minimal degradation under neutral hydrolytic conditions (1.44%).[2][3]
It is important to note that the experimental conditions for the forced degradation studies of the two drugs were not identical, which makes a direct quantitative comparison challenging. For instance, the thermal stress for Cetilistat was applied to a solution at 70°C for 1 hour, whereas for Orlistat, the solid drug was exposed to 100°C for 24 hours. Similarly, the conditions for hydrolytic and photolytic stress also differed.
Conclusion
This comparative guide highlights the distinct stability profiles of Cetilistat and Orlistat under forced degradation conditions. Cetilistat is notably more susceptible to alkaline and thermal degradation in solution, while being remarkably stable to oxidation. Orlistat exhibits its greatest instability in acidic conditions and shows susceptibility to alkaline and oxidative stress. The provided experimental data and protocols offer a valuable resource for researchers and professionals in the field of drug development, aiding in the formulation of stable dosage forms and the establishment of appropriate storage conditions for these important anti-obesity medications. Further studies with harmonized stress conditions would be beneficial for a more direct and definitive comparison of their intrinsic stability.
References
Evaluating the Specificity of Analytical Methods for Cetilistat Impurity 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for evaluating the specificity of assays for Cetilistat and its identified impurity, Cetilistat Impurity 1. The ability of an analytical method to unequivocally assess the analyte in the presence of other components, such as impurities and degradation products, is a critical aspect of pharmaceutical quality control. This document outlines key experimental protocols and presents data from published studies to aid in the selection and development of robust, specific analytical methods for Cetilistat.
Introduction to Cetilistat and Impurity 1
Cetilistat is an inhibitor of pancreatic lipase (B570770) used in the management of obesity.[1] During its synthesis and storage, impurities can arise. One identified process impurity is This compound , chemically known as 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid .
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Cetilistat | 2-(Hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one | 282526-98-1 | C25H39NO3 | 401.59 g/mol |
| This compound | 2-(((hexadecyloxy)carbonyl)amino)-5-methylbenzoic acid | 890655-08-0 | C25H41NO4 | 419.60 g/mol |
The structural similarity between Cetilistat and Impurity 1 underscores the importance of highly specific analytical methods to ensure the purity and safety of the drug substance and product.
Comparative Analysis of Analytical Methods
Table 1: Comparison of RP-HPLC Method Parameters for Cetilistat Analysis
| Parameter | Method 1 | Method 2 | Method 3 (HPTLC) |
| Column | BDS Hypersil C18 (250x4.6µm) | C18 | Silica gel 60F254 TLC plate |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (60:40 v/v)[2] | Methanol:Water:Trifluoroacetic Acid (85:15:0.1 v/v/v)[3] | n-hexane:Methanol (8:2 v/v) |
| Flow Rate | 1.0 ml/min[2] | Not Specified | Not Applicable |
| Detection Wavelength | 228 nm[2] | Not Specified | 228 nm |
| Retention Time (Cetilistat) | 2.73 min[2] | Not Specified | Rf = 0.62 ± 0.01 |
| Linearity Range | 20-100 µg/ml[2] | 25-75 µg/ml[3] | 200-1000 ng/spot |
| Correlation Coefficient (r²) | 0.9986[2] | 0.9996[3] | 0.9985 |
| LOD | 1.961 µg/ml[2] | 1.48 µg/ml[3] | 0.9094 ng/spot |
| LOQ | 5.944 µg/ml[2] | 4.47 µg/ml[3] | 2.7558 ng/spot |
Experimental Protocols for Specificity Evaluation
Specificity of an analytical method is demonstrated by its ability to separate the analyte of interest from all potential interfering substances. Forced degradation studies are a key component of this evaluation.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of an analytical method.[2][4]
Table 2: Summary of Forced Degradation Conditions and Results for Cetilistat
| Stress Condition | Reagents and Conditions | Duration | Observed Degradation |
| Acid Hydrolysis | 1ml of 0.01N HCl at room temperature | 15 min | Mild degradation (5.38%)[2] |
| Alkaline Hydrolysis | 1ml of 0.01N NaOH at room temperature | 15 min | Significant degradation (18.66%)[2] |
| Oxidative Degradation | 1ml 3% H2O2 at room temperature | 1, 3, and 5 days | No degradation[2] |
| Thermal Degradation | 2ml solution in hot air oven at 70°C | 1 hr | Significant degradation (18.94%)[2] |
| Photolytic Degradation | UV lamp (254nm) | 24 hr | Moderate degradation (3.97%)[2] |
Experimental Workflow for Specificity Evaluation
The following diagram illustrates a typical workflow for evaluating the specificity of an analytical method for this compound.
References
Navigating the Analytical Maze: A Comparative Guide to Cetilistat Impurity 1 Quantification
For researchers, scientists, and drug development professionals invested in the quality and safety of the anti-obesity therapeutic Cetilistat, the accurate quantification of its impurities is a critical aspect of pharmaceutical development and quality control. This guide provides a comparative overview of analytical methodologies for the determination of Cetilistat impurities, with a focus on "Cetilistat Impurity 1."
Cetilistat, a potent inhibitor of pancreatic and gastrointestinal lipases, aids in weight management by reducing the absorption of dietary fats. As with any active pharmaceutical ingredient (API), the presence of impurities can impact its efficacy and safety profile. "this compound," identified as 2-(((Hexadecyloxy)carbonyl)amino)-5-methylbenzoic Acid (CAS No. 890655-08-0), is a significant related substance that requires precise and accurate monitoring.
This guide delves into the available analytical techniques for the quantification of Cetilistat impurities, summarizing their performance and providing detailed experimental protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
An established High-Performance Liquid Chromatography (HPLC) method has been detailed for the separation and determination of Cetilistat and its related impurities. While comprehensive validation data for "this compound" is not fully available in the public domain, a patent discloses a method capable of separating and detecting key impurities, designated as Impurity A and Impurity B.
Experimental Protocol: HPLC Method
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica.
-
Mobile Phase: A mixed solvent system of acetonitrile (B52724) and acetic acid in a volume ratio of 100:0.1 has been reported as effective. Other mobile phase compositions mentioned include acetonitrile or methanol (B129727) mixed with formic acid, phosphoric acid, or trifluoroacetic acid in ratios ranging from 100:0.05 to 100:0.15.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 221 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a sample solution by dissolving an appropriate amount of the Cetilistat substance in the mobile phase to achieve a concentration of 0.5 mg/mL.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis
For the determination of Cetilistat impurities in biological matrices, a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed. This method is particularly suited for pharmacokinetic studies where low detection limits are essential. The method has been validated for accuracy and precision for an impurity designated as "Impurity A" in plasma samples.[1]
Experimental Protocol: UPLC-MS/MS Method
Detailed experimental conditions for the UPLC-MS/MS method are not fully disclosed in the available literature. However, the method is stated to have been validated according to the 2015 edition of the Chinese Pharmacopoeia, ensuring its reliability in terms of accuracy, precision, specificity, stability, extraction recovery rate, and matrix effect.[1]
Performance Comparison
Due to the limited availability of comprehensive validation data for "this compound" across different platforms, a direct quantitative comparison of accuracy and precision is challenging. However, based on the information gathered, a summary of the reported performance characteristics for key impurities is presented below. It is important to note that "Impurity A" is a significant related substance, though its definitive structural identity as "this compound" is not explicitly confirmed in all sources.
| Parameter | HPLC Method (for Impurity A & B) | UPLC-MS/MS Method (for Impurity A) |
| Impurity Detected | Impurity A, Impurity B | Impurity A |
| Limit of Detection (LOD) | 1.02 ng (equivalent to 0.010% of the main component) for Impurity A; 0.75 ng (equivalent to 0.008% of the main component) for Impurity B | Data not publicly available |
| Accuracy | Data not publicly available | Method validated for accuracy[1] |
| Precision | Data not publicly available | Method validated for precision[1] |
Experimental Workflow for Impurity Quantification
The general workflow for the quantification of impurities in a drug substance like Cetilistat involves a series of steps from sample preparation to data analysis. The following diagram illustrates this logical process.
Conclusion
The choice of an analytical method for the quantification of "this compound" will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the available instrumentation. The HPLC method offers a robust approach for routine quality control of the bulk drug and pharmaceutical formulations. For bioanalytical applications requiring high sensitivity and specificity, the UPLC-MS/MS method is the more appropriate choice.
Further studies providing a direct comparison of validated methods specifically for "this compound" (CAS 890655-08-0) would be beneficial for the scientific community. Researchers are encouraged to perform in-house validation to ensure the selected method meets the specific needs of their application.
References
Safety Operating Guide
Navigating the Disposal of Cetilistat Impurity 1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cetilistat impurity 1, ensuring the protection of personnel and the environment. While specific regulations may vary by jurisdiction, the following outlines a robust framework based on general best practices for pharmaceutical and chemical waste management.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste, including impurities like this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[1][2] Key principles include the proper segregation of waste, adherence to hazardous waste characteristics, and the use of licensed disposal facilities.
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE) and Hazard Assessment: Before handling this compound, a thorough hazard assessment should be conducted. Based on the SDS for Cetilistat, the following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[6]
-
Respiratory Protection: If there is a risk of dust or aerosol generation, use a NIOSH-approved respirator.[6]
2. Waste Identification and Segregation: Properly identify and segregate the waste stream for this compound.
-
Non-Hazardous Pharmaceutical Waste: Based on the available information for Cetilistat, the impurity is likely to be classified as non-hazardous pharmaceutical waste. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
3. Spill and Contamination Management: In the event of a spill, follow these procedures:
-
Containment: Prevent the spill from spreading. For solid materials, carefully sweep or scoop up the material. For solutions, absorb with an inert material (e.g., vermiculite, sand).
-
Cleaning: Decontaminate the spill area with an appropriate solvent or detergent and water.
-
Disposal of Spill Debris: All materials used for cleanup should be placed in the same waste container as the this compound.
4. Storage of Waste: Store the container with this compound waste in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
5. Final Disposal:
-
Licensed Waste Hauler: The collected waste must be disposed of through a licensed and reputable pharmaceutical waste management company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Incineration: The most common and recommended method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[2] This ensures the complete destruction of the chemical compound.
-
Landfilling: Avoid disposing of this compound in a landfill, as this can lead to environmental contamination through leaching.[5]
-
Sewer Disposal: Do not dispose of this compound down the drain.[2][5] This is strictly prohibited for most pharmaceutical waste as wastewater treatment facilities are often not equipped to remove such compounds, leading to water pollution.[5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes key physical and chemical properties of the parent compound, Cetilistat, which can inform handling and disposal decisions.
| Property | Value | Source |
| CAS Number | 282526-98-1 | [3] |
| Molecular Formula | C₂₅H₃₉NO₃ | [7] |
| Molar Mass | 401.59 g/mol | [7] |
| Solubility in DMSO | 3 mg/mL (7.47 mM) | [8] |
| Aquatic Toxicity | Slightly hazardous for water | [3] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental responsibility, and regulatory adherence. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific location and facilities.
References
Essential Safety and Handling Guidance for Cetilistat Impurity 1
Disclaimer: Specific safety data for Cetilistat Impurity 1 is not publicly available. The following guidance is based on the safety information for the parent compound, Cetilistat, and established best practices for handling chemical compounds with unknown toxicological properties. Researchers must exercise caution and conduct a thorough risk assessment before handling this material.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, use, and disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling compounds with limited safety data. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) for Cetilistat.[1]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and selected based on the specific chemicals being handled. Follow EU Directive 89/686/EEC and the standard EN 374.[1] |
| Fire/flame resistant and impervious lab coat or clothing. | To protect against splashes and contamination.[1] | |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs. | Engineering controls such as fume hoods are the primary means of exposure control. |
| Hand Hygiene | Wash hands thoroughly after handling. | Wash and dry hands before breaks and at the end of the workday.[1] |
Operational Plan for Handling this compound
A systematic workflow is essential for minimizing risk and ensuring the integrity of the research. The following diagram and procedural steps outline the recommended operational plan from receipt to disposal of this compound.
Experimental Protocol: Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage. Verify that the product matches the order specifications.
-
Inventory and Storage: Log the compound into the laboratory's chemical inventory system. Store the material at the recommended temperature of -20°C in a designated and clearly labeled location.[2]
-
Personal Protective Equipment (PPE) and Workspace Preparation: Before handling, don the appropriate PPE as outlined in the table above. Prepare the workspace, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]
-
Weighing and Solution Preparation: When weighing the solid material, use a balance within a ventilated enclosure to minimize the risk of inhalation. Prepare solutions within the fume hood.
-
Performing the Experiment: Conduct all experimental procedures involving this compound within a fume hood or other suitable containment device.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Waste Disposal: Collect all waste materials, including contaminated PPE, and segregate them into appropriately labeled hazardous waste containers. Do not allow the chemical to enter drains.[1] Dispose of chemical waste through a licensed and certified hazardous waste disposal contractor.
Hazard-Based PPE Selection Logic
The selection of appropriate PPE is a critical decision-making process based on the potential routes of exposure and the physical form of the chemical. The following diagram illustrates the logical relationship between potential hazards and the corresponding protective measures.
First Aid Measures
In the event of exposure, follow these first-aid measures based on the recommendations for Cetilistat:[1][3]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Following Eye Contact: Rinse the eyes for several minutes under running water with the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




